PR5-LL-CM01
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C23H27N7 |
|---|---|
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
6-N-[2-(dimethylamino)ethyl]-4-N-(3,4-dimethylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C23H27N7/c1-16-10-11-18(14-17(16)2)26-21-20-15-25-30(19-8-6-5-7-9-19)22(20)28-23(27-21)24-12-13-29(3)4/h5-11,14-15H,12-13H2,1-4H3,(H2,24,26,27,28) |
InChI-Schlüssel |
UPAZOMJFUXPAJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCN(C)C)C4=CC=CC=C4)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PR5-LL-CM01 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
PR5-LL-CM01: A Potent Inhibitor of PRMT5 with Anti-Tumor and Anti-Angiogenic Activity
A Technical Overview of the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
PR5-LL-CM01 is a small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) that has demonstrated significant anti-tumor and anti-angiogenic properties in preclinical studies.[1][2] This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Core Mechanism of Action: Targeting PRMT5
This compound functions as a potent inhibitor of PRMT5, an enzyme that plays a crucial role in various cellular processes through the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[3][4] PRMT5 is frequently overexpressed in a variety of cancers, including pancreatic, colorectal, and breast cancer, where it contributes to tumor growth and progression.[3][5]
The primary mechanism of this compound involves the direct inhibition of the methyltransferase activity of PRMT5.[1] This inhibition has been shown to be specific, with a significantly higher potency for PRMT5 compared to other PRMT family members.[5] By blocking PRMT5 activity, this compound disrupts key signaling pathways that are essential for cancer cell survival and proliferation.
Downregulation of the NF-κB Signaling Pathway
A critical downstream effect of PRMT5 inhibition by this compound is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][5] PRMT5 is known to methylate and activate NF-κB, a transcription factor that plays a master role in promoting inflammation and cell survival.[5] By inhibiting PRMT5, this compound prevents the methylation and subsequent activation of NF-κB.[5] This leads to a dramatic decrease in the expression of NF-κB target genes, including the pro-inflammatory cytokines TNFα and IL8, as well as the pro-angiogenic factor VEGF-A.[1][5]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.
| Parameter | Value | Assay | Reference |
| IC50 for PRMT5 | 7.5 µM | AlphaLISA | [1] |
| IC50 for PR5-LL-IEC01 (inactive analog) | 118 µM | AlphaLISA | [5] |
| Cell Line | Cancer Type | IC50 Range | Reference |
| PANC1, MiaPaCa2, AsPC1 | Pancreatic Ductal Adenocarcinoma (PDAC) | 2-4 µM | [1] |
| HT29, HCT116, DLD1 | Colorectal Cancer (CRC) | 10-11 µM | [1] |
| Parameter | Value | Animal Model | Reference |
| Dosage | 20 mg/kg | Male NSG mice with PANC1 or HT29 xenografts | [1] |
| Administration | Intraperitoneal injection, 3 times per week | Male NSG mice with PANC1 or HT29 xenografts | [1] |
| Outcome | Significant tumor inhibition | PANC1 and HT29 xenografted mice | [1] |
Experimental Protocols
The following section details the methodologies for key experiments cited in the evaluation of this compound.
AlphaLISA High-Throughput Screen for PRMT5 Inhibitors
This assay was utilized for the initial discovery and characterization of this compound as a PRMT5 inhibitor.
Protocol:
-
A substrate and S-adenosyl methionine (SAM) mixture, consisting of 60 nM unmethylated histone H4 peptide (H4R3) and 200 µM SAM, is added to the wells of a microplate.[6]
-
Stock solutions of the library compounds, including this compound, are then pipetted into their respective wells.[6]
-
A PRMT5 enzyme preparation, purified from cells overexpressing Flag-tagged PRMT5, is added to the wells to initiate the methylation reaction.[6]
-
Following incubation, AlphaLISA acceptor beads that specifically recognize the symmetrically dimethylated H4R3 product and donor beads are added.
-
The plate is read using an EnVision Reader, which detects the chemiluminescent signal generated when the donor and acceptor beads are in close proximity, indicating PRMT5 activity. The intensity of the signal is proportional to the extent of H4R3 methylation.
In Vivo Xenograft Studies
These studies were conducted to evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Animal Model: 6-8 week old male NSG (NOD scid gamma) mice were used.[7]
-
Tumor Implantation: PANC1 (pancreatic cancer) or HT29 (colorectal cancer) cells were subcutaneously implanted into the mice.[7]
-
Drug Preparation: this compound was dissolved in a 1:1 solution of Cremophor and ethanol.[7]
-
Administration: Once tumors were established, mice were treated with this compound at a dosage of 20 mg/kg via intraperitoneal injection, three times per week.[7]
-
Duration of Treatment: The treatment period was 32 days for the PANC1 model and 10 days for the HT29 model.[7]
-
Outcome Measurement: Tumor volume and mouse body weight were monitored throughout the study to assess efficacy and toxicity.[1]
Cellular Effects of this compound
In addition to its direct impact on the NF-κB pathway, this compound exerts several other anti-cancer effects at the cellular level.
-
Inhibition of Cell Proliferation and Colony Formation: this compound has been shown to strongly inhibit the colony-forming ability of both PANC1 and HT29 cells.[1]
-
Cell Cycle Arrest: The compound blocks cell cycle progression at the G1/S-phase in a dose-dependent manner in human retinal endothelial cells (HRECs) and induced pluripotent stem cell-derived choroidal endothelial cells (iCEC2).[5]
-
Anti-Angiogenic Properties: By downregulating VEGF-A, this compound inhibits key angiogenic processes such as the proliferation and tube formation of endothelial cells.[2][5]
Conclusion
This compound is a promising preclinical candidate that demonstrates a clear mechanism of action centered on the inhibition of PRMT5. Its ability to downregulate the pro-survival and pro-inflammatory NF-κB pathway, coupled with its anti-proliferative and anti-angiogenic effects, provides a strong rationale for its further development as a therapeutic agent for various cancers. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive understanding of its preclinical profile for the scientific and drug development community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of PRMT5 by market drugs as a novel cancer therapeutic avenue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
The Role of PR5-LL-CM01 in Inhibiting NF-κB Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor family that orchestrates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival. Its aberrant activation is a hallmark of numerous pathologies, most notably cancer. The protein arginine methyltransferase 5 (PRMT5) has emerged as a key regulator of NF-κB signaling. PRMT5-mediated methylation of the p65 subunit of NF-κB is a critical step for its activation. This has led to the development of PRMT5 inhibitors as potential therapeutic agents. This technical guide provides an in-depth overview of PR5-LL-CM01, a potent PRMT5 inhibitor, and its role in the inhibition of NF-κB activation. We will delve into the quantitative data supporting its efficacy, detailed experimental protocols for its characterization, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor of PRMT5.[1] It has demonstrated significant anti-tumor activities by impeding the catalytic function of PRMT5. The primary mechanism by which this compound inhibits NF-κB activation is through the prevention of PRMT5-mediated symmetric dimethylation of the p65 subunit at arginine 30 (R30). This methylation event is crucial for the subsequent activation of NF-κB and the transcription of its target genes. By blocking this key post-translational modification, this compound effectively dampens the pro-inflammatory and pro-survival signals mediated by the NF-κB pathway.[2][3]
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various in vitro assays, primarily in pancreatic ductal adenocarcinoma (PDAC) and colorectal cancer (CRC) cell lines.
Table 1: Inhibitory Concentration (IC50) of this compound
| Parameter | Value | Cell Lines/Assay | Reference |
| PRMT5 Enzymatic Activity (IC50) | 7.5 µM | Biochemical Assay | [1] |
| PANC1 Cell Viability (IC50) | 2-4 µM | Cell-based Assay | [1][4] |
| HT29 Cell Viability (IC50) | 10-11 µM | Cell-based Assay | [1][4] |
Table 2: Effect of this compound on NF-κB Target Gene Expression
| Cell Line | Treatment | Target Gene | Fold Change vs. Control | Reference |
| PANC1 | This compound (0-15 µM) | TNFα | Dramatic Decrease | [1][4] |
| PANC1 | This compound (0-15 µM) | IL8 | Dramatic Decrease | [1][4] |
| HT29 | This compound (0-15 µM) | TNFα | Dramatic Decrease | [1][4] |
| HT29 | This compound (0-15 µM) | IL8 | Dramatic Decrease | [1][4] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
References
The PRMT5 Inhibitor PR5-LL-CM01: A Technical Guide to its Anti-Proliferative Effects on Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anti-tumor cell proliferation effects of PR5-LL-CM01, a potent and specific small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This compound has demonstrated significant efficacy in preclinical cancer models, primarily through the disruption of key signaling pathways that govern cell growth and survival. This document details the mechanism of action of this compound, its impact on tumor cell proliferation with supporting quantitative data, detailed experimental protocols for key assays, and a visual representation of the signaling pathways involved.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] Overexpression of PRMT5 has been implicated in the progression of various cancers, including pancreatic ductal adenocarcinoma (PDAC) and colorectal cancer (CRC), making it a compelling target for cancer therapy.[2][3] this compound has emerged as a potent inhibitor of PRMT5, exhibiting anti-tumor activities by modulating critical cellular processes.[4] This guide serves as a technical resource for researchers investigating the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its anti-proliferative effects by directly inhibiting the enzymatic activity of PRMT5.[4] The primary mechanism involves the modulation of the NF-κB signaling pathway. PRMT5 has been shown to methylate the p65 subunit of NF-κB at arginine 30 (R30), a post-translational modification that enhances NF-κB's DNA binding affinity and subsequent transcriptional activation of target genes involved in cell proliferation and inflammation, such as TNFα and IL8.[5] By inhibiting PRMT5, this compound prevents the methylation of p65, leading to a downstream suppression of the NF-κB signaling cascade and a reduction in the expression of pro-survival genes.[4][5]
Quantitative Data on Anti-Proliferative Effects
The efficacy of this compound in inhibiting tumor cell proliferation has been quantified across various cancer cell lines. The following tables summarize the key in vitro and in vivo data.
Table 1: In Vitro IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (μM) |
| PANC1 | Pancreatic Ductal Adenocarcinoma | 2-4 |
| MiaPaCa2 | Pancreatic Ductal Adenocarcinoma | 2-4 |
| AsPC1 | Pancreatic Ductal Adenocarcinoma | 2-4 |
| HT29 | Colorectal Cancer | 10-11 |
| HCT116 | Colorectal Cancer | 10-11 |
| DLD1 | Colorectal Cancer | 10-11 |
| General | PRMT5 Enzymatic Assay | ~7.5 |
Data sourced from multiple studies.[4][6]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosage and Administration | Outcome |
| PANC1 | Pancreatic Ductal Adenocarcinoma | 20 mg/kg; intraperitoneally; 3 times per week for 32 days | Significant tumor inhibition; no visible toxicity |
| HT29 | Colorectal Cancer | 20 mg/kg; intraperitoneally; 3 times per week for 10 days | Significant tumor inhibition; no visible toxicity |
Data sourced from MedChemExpress product information.[4]
Experimental Protocols
Detailed methodologies for key experiments used to characterize the anti-proliferative effects of this compound are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0-15 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Clonogenic (Colony Formation) Assay
This assay assesses the ability of a single cell to grow into a colony, a measure of long-term cell survival.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.
-
Treatment: Treat the cells with various concentrations of this compound.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
-
Data Analysis: Express the results as a percentage of the colony-forming efficiency of the untreated control.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Treat cells with this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Quantitative Real-Time PCR (qPCR)
This method is used to measure the expression levels of specific genes.
-
RNA Extraction and cDNA Synthesis: Treat cells with this compound (e.g., 0-15 µM). Extract total RNA from the treated cells and reverse transcribe it into cDNA.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and gene-specific primers for TNFα and IL8.
-
Primer Sequences (Human):
-
TNFα Forward: 5'-CCTCTCTCTAATCAGCCCTCTG-3'
-
TNFα Reverse: 5'-GAGGACCTGGGAGTAGATGAG-3'
-
IL8 Forward: 5'-ATGACTTCCAAGCTGGCCGTGGCT-3'
-
IL8 Reverse: 5'-TCTCAGCCCTCTTCAAAAACTTCTC-3'
-
Housekeeping Gene (e.g., GAPDH) Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
Housekeeping Gene (e.g., GAPDH) Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a housekeeping gene.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow.
Conclusion
This compound is a promising anti-cancer agent that effectively inhibits tumor cell proliferation by targeting the PRMT5/NF-κB signaling axis. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of this compound. This document is intended to facilitate reproducible and robust research in the field of cancer drug development.
References
- 1. PRMT5 dimethylates R30 of the p65 subunit to activate NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of a PRMT5/NF-κB Axis by Phosphorylation of PRMT5 at Serine 15 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. PRMT5 function and targeting in cancer [cell-stress.com]
PR5-LL-CM01: A Novel PRMT5 Inhibitor with Potent Anti-Tumor Properties - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
PR5-LL-CM01 is a novel small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme overexpressed in various cancers, including pancreatic ductal adenocarcinoma (PDAC) and colorectal cancer (CRC).[1] This document provides a comprehensive technical guide on the anti-tumor properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed protocols for its preclinical evaluation. This compound demonstrates potent and selective inhibition of PRMT5's methyltransferase activity, leading to the suppression of the pro-tumorigenic NF-κB signaling pathway and significant anti-tumor effects both in vitro and in vivo.[1][2]
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a type II arginine methyltransferase that plays a critical role in various cellular processes, including gene transcription, cell signaling, and DNA repair.[3] Its dysregulation and overexpression have been strongly linked to the progression of numerous cancers, making it a compelling target for therapeutic intervention.[4] PRMT5 promotes tumorigenesis in part by methylating and activating the p65 subunit of Nuclear Factor-kappa B (NF-κB), a key transcription factor that is constitutively active in many cancers and drives the expression of genes involved in inflammation, cell proliferation, and survival.[4][5]
This compound was identified through a high-throughput AlphaLISA screen as a potent inhibitor of PRMT5.[6][7] This guide outlines the preclinical data supporting its anti-tumor activity and provides the necessary experimental frameworks for its further investigation.
Mechanism of Action
This compound exerts its anti-tumor effects by directly inhibiting the enzymatic activity of PRMT5.[1] The primary mechanism involves the suppression of PRMT5-mediated methylation of the p65 subunit of NF-κB.[1][5] This inhibition prevents the subsequent activation of the NF-κB signaling pathway, leading to a dramatic decrease in the expression of its downstream target genes, such as TNFα and IL8, which are critical for creating a pro-inflammatory and pro-growth tumor microenvironment.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. artscimedia.case.edu [artscimedia.case.edu]
- 3. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 4. pnas.org [pnas.org]
- 5. Regulation of a PRMT5/NF-κB Axis by Phosphorylation of PRMT5 at Serine 15 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adapting AlphaLISA high throughput screen to discover a novel small-molecule inhibitor targeting protein arginine methyltransferase 5 in pancreatic and colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
PR5-LL-CM01: A Novel PRMT5 Inhibitor for Pancreatic Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pancreatic ductal adenocarcinoma (PDAC) remains a formidable challenge in oncology, characterized by aggressive tumor biology and limited therapeutic options. Recent research has identified Protein Arginine Methyltransferase 5 (PRMT5) as a key player in pancreatic cancer progression, primarily through its role in activating the pro-survival NF-κB signaling pathway. This has spurred the development of PRMT5 inhibitors, among which PR5-LL-CM01 has emerged as a promising lead compound. Discovered through an innovative AlphaLISA high-throughput screen, this compound is a potent and specific small-molecule inhibitor of PRMT5. This technical guide provides a comprehensive overview of this compound, its mechanism of action, applications in pancreatic cancer studies, and detailed experimental protocols for its investigation.
Introduction to this compound
This compound is a novel small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5)[1][2]. It was identified through a high-throughput screening campaign utilizing the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology, designed to find inhibitors of PRMT5's methyltransferase activity[3]. Structurally, this compound is a distinct chemical entity that shows high potency and selectivity for PRMT5. Its anti-tumor properties have been demonstrated in both in vitro and in vivo models of pancreatic and colorectal cancer[1].
Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of PRMT5[1]. PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. In pancreatic cancer, PRMT5 has been shown to be overexpressed and to promote cancer progression by methylating and activating the p65 subunit of the NF-κB transcription factor[3]. This activation of NF-κB leads to the transcription of target genes that promote cell survival, proliferation, and inflammation, such as TNFα and IL8[4]. This compound binds to the active site of PRMT5, preventing the methylation of its substrates, including p65. This leads to the inhibition of NF-κB signaling and a subsequent reduction in the expression of its downstream target genes, ultimately resulting in decreased cancer cell viability and tumor growth[3][4]. Beyond NF-κB, PRMT5 is also implicated in other oncogenic pathways, including a positive feedback loop with c-Myc and the inactivation of the Hippo signaling pathway, suggesting that the effects of this compound may be pleiotropic[5][6].
Signaling Pathway Diagram
Caption: PRMT5 signaling pathways in pancreatic cancer and the inhibitory effect of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound in pancreatic cancer studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | 2-4 | [4] |
| MiaPaCa-2 | Pancreatic Ductal Adenocarcinoma | 2-4 | [4] |
| AsPC-1 | Pancreatic Ductal Adenocarcinoma | 2-4 | [4] |
| Overall PRMT5 Inhibition | - | 7.5 | [4] |
Table 2: In Vivo Efficacy of this compound in Xenograft Model
| Parameter | Value | Reference |
| Animal Model | NSG mice with PANC-1 xenografts | [4] |
| Dosage | 20 mg/kg | [4] |
| Administration Route | Intraperitoneal (i.p.) | [4] |
| Dosing Schedule | 3 times per week | [4] |
| Outcome | Significant tumor inhibition | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
AlphaLISA High-Throughput Screening for PRMT5 Inhibitors
This protocol describes the principle of the AlphaLISA assay used for the discovery of PRMT5 inhibitors like this compound.
Principle: The assay measures the methylation of a biotinylated histone H4 peptide substrate by PRMT5. The product, symmetrically dimethylated H4R3, is recognized by an anti-H4R3me2s antibody conjugated to AlphaLISA acceptor beads. The biotinylated substrate is captured by streptavidin-coated donor beads. In the presence of PRMT5 activity, the donor and acceptor beads are brought into close proximity. Upon laser excitation at 680 nm, the donor beads release singlet oxygen, which triggers a chemiluminescent signal from the acceptor beads at 615 nm. The intensity of the signal is proportional to PRMT5 activity.
Workflow Diagram:
Caption: Workflow for the AlphaLISA-based high-throughput screening of PRMT5 inhibitors.
Materials:
-
Purified PRMT5 enzyme
-
Biotinylated histone H4 peptide (substrate)
-
S-Adenosyl methionine (SAM) (methyl donor)
-
AlphaLISA Acceptor beads (conjugated with anti-H4R3me2s antibody)
-
AlphaLISA Donor beads (streptavidin-coated)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 4 mM EDTA, 0.1% BSA)
-
384-well microplates
-
EnVision plate reader
Procedure:
-
Prepare a master mix of PRMT5 enzyme, biotinylated H4 substrate, and SAM in assay buffer.
-
Dispense the test compounds (e.g., a chemical library or this compound) into the wells of a 384-well plate.
-
Add the master mix to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Add a mixture of AlphaLISA acceptor and donor beads to each well.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 60 minutes) to allow for bead binding.
-
Read the plate on an EnVision reader to measure the AlphaLISA signal.
Co-Immunoprecipitation (Co-IP) and Western Blot for p65 Methylation
This protocol is used to assess the effect of this compound on the methylation of the NF-κB p65 subunit.
Procedure:
-
Culture pancreatic cancer cells (e.g., PANC-1) and treat with this compound or vehicle control for the desired time.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Clarify the lysates by centrifugation.
-
Incubate the lysates with an anti-p65 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against symmetric dimethylarginine (anti-SDMA) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an anti-p65 antibody to confirm equal loading of the immunoprecipitated protein.
Quantitative Real-Time PCR (qPCR) for NF-κB Target Genes
This protocol is used to measure the effect of this compound on the expression of NF-κB target genes.
Procedure:
-
Treat pancreatic cancer cells with this compound or vehicle control.
-
Isolate total RNA from the cells using a suitable method (e.g., TRIzol).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for target genes (e.g., TNFα, IL8) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for pancreatic cancer. Its well-defined mechanism of action, potent in vitro and in vivo efficacy, and the availability of robust experimental protocols make it an invaluable tool for researchers in both academic and industrial settings. This technical guide provides a solid foundation for the further investigation and development of this compound and other PRMT5 inhibitors as a novel therapeutic strategy for pancreatic cancer and other malignancies driven by aberrant PRMT5 activity.
References
The Function of PR5-LL-CM01 in Colorectal Cancer Models: A Technical Guide
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that plays a critical role in cellular processes by methylating arginine residues on various proteins, including histones and transcription factors.[1][2] In the context of oncology, PRMT5 is frequently overexpressed in a variety of cancers, including colorectal cancer (CRC), where its elevated expression is associated with tumor growth, metastasis, and poor patient survival.[1][3][4] This has positioned PRMT5 as a compelling therapeutic target for the development of novel cancer therapies.[1][2][4] PR5-LL-CM01 is a novel, potent, and specific small-molecule inhibitor of PRMT5 that has demonstrated significant anti-tumor activity in preclinical models of colorectal cancer.[1][5] This technical guide provides an in-depth overview of the function of this compound in colorectal cancer models, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Mechanism of Action
This compound exerts its anti-tumor effects by directly inhibiting the enzymatic activity of PRMT5.[5][6] PRMT5 is known to methylate and activate the NF-κB (nuclear factor kappa B) signaling pathway, which is a master regulator of inflammation and tumor progression.[1] In colorectal cancer, the constitutive activation of NF-κB contributes to cell proliferation, survival, and angiogenesis. By inhibiting PRMT5, this compound dampens the methylation and subsequent activation of NF-κB, leading to the downregulation of its target genes, such as the pro-inflammatory cytokines TNFα and IL8.[1][5][6]
Quantitative Data Summary
The efficacy of this compound has been quantified in various in vitro and in vivo colorectal cancer models. The data highlights its potency as a PRMT5 inhibitor and its therapeutic potential.
| Parameter | Cell Line(s) | Value/Result | Reference |
| In Vitro Potency | |||
| PRMT5 IC50 | (Enzymatic Assay) | ~7.5 µM | [1][5][6] |
| Cell Viability IC50 | HT29, HCT116, DLD1 | 10-11 µM | [5][6] |
| In Vivo Efficacy | |||
| Animal Model | Male NSG Mice with HT29 Xenografts | Significant tumor inhibition | [5][6] |
| Dosage | 20 mg/kg | [5][6] | |
| Administration | Intraperitoneal (i.p.), 3 times per week | [5][6] | |
| Treatment Duration | 10 days | [6] | |
| Toxicity | No visible effect on mouse body weight | [5][6] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the function of this compound in colorectal cancer models are provided below.
Cell Culture
-
Cell Lines: Human colorectal carcinoma cell lines HT29, HCT116, and DLD1 are used.
-
Culture Medium: Cells are maintained in McCoy's 5A Medium (for HT29) or DMEM (for HCT116 and DLD1) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are grown in a humidified incubator at 37°C with 5% CO2.
In Vitro Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on colorectal cancer cell lines.
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with varying concentrations of this compound (e.g., 0-50 µM) for 72 hours.
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the data to vehicle-treated control cells and calculate the IC50 values using non-linear regression analysis.
-
Colony Formation Assay
-
Objective: To assess the long-term effect of this compound on the proliferative capacity of single cancer cells.
-
Procedure:
-
Seed HT29 cells in 6-well plates at a low density (e.g., 500 cells/well).
-
Treat the cells with this compound at a sub-lethal concentration (e.g., 5 µM) or vehicle control.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with a solution of 4% paraformaldehyde in PBS.
-
Stain the colonies with 0.5% crystal violet solution.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as clusters of >50 cells).
-
Western Blotting and Co-Immunoprecipitation (Co-IP)
-
Objective: To determine the effect of this compound on the methylation of PRMT5 substrates, such as the p65 subunit of NF-κB.
-
Procedure:
-
Cell Lysis: Treat cells with this compound (e.g., 20 µM) for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Co-Immunoprecipitation:
-
Incubate cell lysates with an anti-p65 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the p65 protein-antibody complexes.
-
Wash the beads several times to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein from the beads using a loading buffer and heat.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Probe the membrane with a primary antibody against symmetric dimethyl arginine (sdme-RG).
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
-
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To measure the expression levels of NF-κB target genes (TNFα, IL8).
-
Procedure:
-
Treat HT29 cells with various concentrations of this compound (0-15 µM) for 24 hours.[5][6]
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and primers specific for TNFα, IL8, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Procedure:
-
Animal Model: Use 6-8 week old male immunodeficient mice (e.g., NSG mice).[5][6]
-
Tumor Implantation: Subcutaneously inject HT29 cells (e.g., 5 x 10^6 cells in PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth and Treatment:
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study (e.g., 10 days for the HT29 model), euthanize the mice and excise the tumors for further analysis.[6]
-
Conclusion
This compound is a promising PRMT5 inhibitor with demonstrated anti-tumor activity in colorectal cancer models. It effectively inhibits the growth of CRC cells both in vitro and in vivo by targeting the PRMT5/NF-κB signaling axis. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in oncology and drug development who are investigating PRMT5 inhibition as a therapeutic strategy for colorectal cancer. Further studies are warranted to explore the full clinical potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Structure and Functions of PRMT5 in Human Diseases [mdpi.com]
- 3. PRMT5 promotes colorectal cancer growth by interaction with MCM7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting protein arginine methyltransferase 5 inhibits colorectal cancer growth by decreasing arginine methylation of eIF4E and FGFR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biocompare.com [biocompare.com]
Unraveling the Anti-Angiogenic Potential of PR5-LL-CM01: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the anti-angiogenic properties of PR5-LL-CM01, a novel small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms and therapeutic potential of this compound in angiogenesis-dependent diseases, particularly in the context of ocular neovascularization.
Core Mechanism of Action: Targeting the PRMT5/NF-κB/VEGF Axis
This compound exerts its anti-angiogenic effects by directly inhibiting the enzymatic activity of PRMT5.[1][2][3] PRMT5 is an epigenetic modifier that plays a crucial role in various cellular processes, including the regulation of transcription factors. A key substrate of PRMT5 is the p65 subunit of the pro-inflammatory and pro-angiogenic transcription factor, Nuclear Factor-kappa B (NF-κB).[1][2][3]
Methylation of p65 by PRMT5 is a critical step for NF-κB activation. By inhibiting PRMT5, this compound prevents this methylation event, thereby dampening NF-κB activity.[1][2] This leads to the downstream suppression of NF-κB target genes, most notably Vascular Endothelial Growth Factor A (VEGF-A), a potent stimulator of angiogenesis.[1][2] The reduction in VEGF-A expression is a cornerstone of the anti-angiogenic effects of this compound.
Quantitative Analysis of Anti-Angiogenic Effects
The efficacy of this compound in inhibiting key processes of angiogenesis has been quantified in various in vitro models, primarily using Human Retinal Endothelial Cells (HRECs) and induced Pluripotent Stem Cell-derived Choroidal Endothelial Cells (iCEC2s).
Inhibition of Endothelial Cell Proliferation
This compound demonstrates a dose-dependent inhibition of proliferation in ocular endothelial cells.
| Cell Line | Treatment Duration | IC50 (µM) | Reference |
| HRECs | 48 hours | Not explicitly stated, but significant inhibition observed at concentrations ≥ 5 µM | [4] |
| iCEC2s | 48 hours | Not explicitly stated, but significant inhibition observed at concentrations ≥ 5 µM | [4] |
| Pancreatic Ductal Adenocarcinoma (PDAC) cells | Not specified | 2-4 | [5][6] |
| Colorectal Cancer (CRC) cells | Not specified | 10-11 | [5][6] |
Note: While specific IC50 values for HRECs and iCEC2s are not provided in the primary literature, the data indicates a potent anti-proliferative effect. The IC50 for PRMT5 enzymatic activity is approximately 7.5 µM.[6][7]
Inhibition of Endothelial Cell Tube Formation
The ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis, is significantly impaired by this compound.
| Cell Line | Effect | Concentration | Reference |
| HRECs | Dose-dependent inhibition of tube formation | Effective at non-toxic concentrations | [1] |
| iCEC2s | Dose-dependent inhibition of tube formation | Effective at non-toxic concentrations | [1] |
Induction of Cell Cycle Arrest
This compound induces cell cycle arrest at the G1/S phase transition in a dose-dependent manner, further contributing to its anti-proliferative effects.
| Cell Line | Effect | Concentration | Reference |
| HRECs | Increased percentage of cells in G0/G1 phase, decreased percentage in S phase | Dose-dependent | [4] |
| iCEC2s | Increased percentage of cells in G0/G1 phase, decreased percentage in S phase | Dose-dependent | [4] |
Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures on a basement membrane matrix.
Materials:
-
Basement membrane extract (e.g., Matrigel)
-
96-well tissue culture plates
-
Human Retinal Endothelial Cells (HRECs) or iPSC-derived Choroidal Endothelial Cells (iCEC2s)
-
Endothelial cell growth medium
-
This compound at various concentrations
-
Vehicle control (e.g., DMSO)
-
Inverted microscope with imaging capabilities
Procedure:
-
Thaw basement membrane extract on ice overnight at 4°C.
-
Coat the wells of a pre-chilled 96-well plate with a thin layer of the basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest endothelial cells and resuspend them in endothelial cell growth medium containing the desired concentrations of this compound or vehicle control.
-
Seed the cells onto the solidified matrix.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualize and photograph the formation of tubular networks using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using appropriate image analysis software.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
HRECs or iCEC2s
-
This compound at various concentrations
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed endothelial cells and treat them with various concentrations of this compound or vehicle control for 24 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to determine the percentage of cells in each phase of the cell cycle.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is an in vivo model used to assess the effect of a compound on the formation of new blood vessels.[8][9][10][11][12]
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile filter paper discs or silicone rings
-
This compound solution
-
Vehicle control
-
Stereomicroscope with imaging capabilities
Procedure:
-
Incubate fertilized chicken eggs at 37°C in a humidified incubator.
-
On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM.
-
On day 6 or 7, apply a sterile filter paper disc or place a silicone ring onto the CAM.
-
Pipette a small volume of the this compound solution or vehicle control onto the disc or within the ring.
-
Seal the window with sterile tape and return the egg to the incubator for 2-3 days.
-
On the day of analysis, re-open the window and observe the CAM vasculature under a stereomicroscope.
-
Capture images and quantify the anti-angiogenic effect by measuring the reduction in blood vessel density, vessel length, and branching in the treated area compared to the control.
Visualizing the Molecular Pathway and Experimental Logic
To further elucidate the mechanisms and experimental design, the following diagrams have been generated using the DOT language.
References
- 1. PRMT5 is a therapeutic target in choroidal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biocompare.com [biocompare.com]
- 7. researchgate.net [researchgate.net]
- 8. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Antiangiogenic Activity of Flavonols in Chorioallantoic Membrane (CAM) Assay [jstage.jst.go.jp]
- 11. CHAPTER TWO: Chick Embryo Chorioallantoic Membrane Models to Quantify Angiogenesis Induced by Inflammatory and Tumor Cells or Purified Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chick chorioallantoic membrane: a valuable 3D in vivo model for screening nanoformulations for tumor antiangiogenic therapeutics | The International Journal of Developmental Biology [ijdb.ehu.eus]
PR5-LL-CM01: A Technical Guide to its Impact on Gene Expression in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
PR5-LL-CM01 is a potent and specific small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is an enzyme that plays a critical role in various cellular processes, including gene transcription, and is frequently overexpressed in a variety of cancers, making it a promising therapeutic target.[2] This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on gene expression in cancer cells, and detailed methodologies for key experimental procedures. The primary mechanism of this compound in cancer cells involves the inhibition of the NF-κB signaling pathway, a crucial regulator of inflammation, immunity, and cell survival.
Introduction: PRMT5 Inhibition as a Therapeutic Strategy
Protein Arginine Methyltransferase 5 (PRMT5) is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in regulating gene expression. PRMT5 is known to be overexpressed in multiple cancer types, including pancreatic ductal adenocarcinoma (PDAC) and colorectal cancer (CRC), where its elevated expression is often associated with poor prognosis. The inhibition of PRMT5 has emerged as a promising therapeutic strategy for cancer treatment.
This compound has been identified as a potent inhibitor of PRMT5.[1] This guide will focus on its effects on gene expression, particularly through the lens of its modulation of the NF-κB signaling pathway.
Mechanism of Action of this compound
The principal mechanism of action of this compound is the direct inhibition of the enzymatic activity of PRMT5. By binding to PRMT5, this compound prevents the symmetric dimethylation of its substrates, including key components of the NF-κB signaling pathway. This inhibition leads to the downregulation of NF-κB activation and a subsequent decrease in the expression of its target genes.
The PRMT5-NF-κB Signaling Axis
The transcription factor NF-κB is a master regulator of genes involved in inflammation, immune responses, cell proliferation, and survival. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. PRMT5 has been shown to methylate and activate key components of the NF-κB pathway.[3] By inhibiting PRMT5, this compound disrupts this activation, leading to a reduction in the expression of pro-tumorigenic genes.
Caption: this compound inhibits PRMT5, leading to reduced NF-κB activation.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PANC1 | Pancreatic Ductal Adenocarcinoma | 2-4 | [1][4] |
| MiaPaCa2 | Pancreatic Ductal Adenocarcinoma | 2-4 | [1][4] |
| AsPC1 | Pancreatic Ductal Adenocarcinoma | 2-4 | [1][4] |
| HT29 | Colorectal Cancer | 10-11 | [1][4] |
| HCT116 | Colorectal Cancer | 10-11 | [1][4] |
| DLD1 | Colorectal Cancer | 10-11 | [1][4] |
Impact on Gene Expression
Treatment of cancer cells with this compound leads to a significant decrease in the expression of NF-κB target genes. While a comprehensive, publicly available RNA-sequencing dataset for this compound is not available, studies have consistently shown the downregulation of key pro-inflammatory and pro-tumorigenic cytokines.
| Gene | Cancer Cell Line | Treatment Concentration (µM) | Result | Reference |
| TNFα | PANC1, HT29 | 0-15 | Dramatic decrease in expression | [1][4] |
| IL8 | PANC1, HT29 | 0-15 | Dramatic decrease in expression | [1][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Culture and Treatment
-
Cell Lines: PANC1 (pancreatic) and HT29 (colorectal) cancer cell lines are commonly used.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. The stock solution is then diluted in culture medium to the desired final concentrations for treating the cells. A vehicle control (DMSO) is always included in experiments.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is used to quantify the mRNA levels of target genes such as TNFα and IL8.
-
RNA Extraction: Total RNA is extracted from this compound-treated and control cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR Reaction: The qPCR reaction is performed using a qPCR instrument (e.g., Bio-Rad CFX96). The reaction mixture typically contains cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH or β-actin), and a qPCR master mix (e.g., SYBR Green).
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the reference gene.
Caption: Workflow for analyzing gene expression changes using qPCR.
NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor.
-
Cell Transfection: Cancer cells are co-transfected with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Treatment: After transfection, cells are treated with this compound or a vehicle control.
-
Luciferase Activity Measurement: Cell lysates are collected, and luciferase activity is measured using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.
Co-Immunoprecipitation (Co-IP) and Western Blotting
This technique is used to assess the methylation status of PRMT5 substrates.
-
Cell Lysis: this compound-treated and control cells are lysed in a suitable buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: The protein of interest (e.g., a component of the NF-κB pathway) is immunoprecipitated from the cell lysates using a specific primary antibody conjugated to magnetic beads.
-
Washing and Elution: The beads are washed to remove non-specific binding proteins, and the immunoprecipitated proteins are eluted.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the protein of interest and a pan-methylarginine antibody to detect changes in methylation.
Conclusion
This compound is a promising anti-cancer agent that exerts its effects through the potent and specific inhibition of PRMT5. Its ability to downregulate the NF-κB signaling pathway and the expression of key target genes like TNFα and IL8 highlights its therapeutic potential in cancers where this pathway is aberrantly activated. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the molecular mechanisms of this compound and other PRMT5 inhibitors. Further studies, including comprehensive transcriptomic analyses, will be crucial to fully elucidate the impact of this compound on the cancer cell transcriptome and to identify additional therapeutic targets and biomarkers of response.
References
Unlocking Therapeutic Avenues: A Technical Guide to PRMT5 Inhibition with PR5-LL-CM01
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the therapeutic potential of PR5-LL-CM01, a potent and specific small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a critical enzyme frequently overexpressed in various cancers, playing a pivotal role in tumor progression and survival. This document details the mechanism of action, preclinical efficacy, and key experimental protocols associated with this compound, offering a comprehensive resource for researchers in oncology and drug development.
Core Mechanism of Action: Targeting the PRMT5-NF-κB Axis
PRMT5 is a Type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification is crucial for regulating numerous cellular processes, including gene transcription, cell cycle progression, and signal transduction. In many cancers, including pancreatic ductal adenocarcinoma (PDAC) and colorectal cancer (CRC), PRMT5 is overexpressed and contributes to the constitutive activation of the pro-inflammatory and pro-survival NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1]
This compound exerts its anti-tumor effects by directly inhibiting the methyltransferase activity of PRMT5. This inhibition prevents the PRMT5-mediated methylation and subsequent activation of the p65 subunit of NF-κB.[2] As a result, the transcriptional activity of NF-κB is suppressed, leading to the downregulation of its target genes, which are critical for inflammation, cell proliferation, and survival. Specifically, treatment with this compound has been shown to dramatically decrease the expression of the NF-κB target genes TNFα and IL8 in both pancreatic and colorectal cancer cells.[3][4][5]
Quantitative Efficacy of this compound
This compound has demonstrated potent and selective inhibitory activity against PRMT5 and significant anti-proliferative effects in various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target/Cell Line | Value (μM) |
| IC50 | PRMT5 Enzyme | 7.5[3][4] |
| IC50 Range | Pancreatic Cancer Cells (PANC1, MiaPaCa2, AsPC1) | 2 - 4[3][4] |
| IC50 Range | Colorectal Cancer Cells (HT29, HCT116, DLD1) | 10 - 11[3][4] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Parameter | Details |
| Animal Model | 6-8 week old male NSG mice[3][4] |
| Xenografts | PANC-1 (Pancreatic Cancer), HT29 (Colorectal Cancer)[3][4] |
| Dosage & Administration | 20 mg/kg, intraperitoneally, 3 times per week[3][4] |
| Treatment Duration | PANC-1 Model: 32 days; HT29 Model: 10 days[4] |
| Outcome | Significant tumor inhibition observed in both PANC1 and HT29 xenografted mice. No visible effect on the body weight of the mice was reported.[3][4] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
PRMT5 Activity Assay (AlphaLISA)
The inhibitory potency of this compound against PRMT5 was determined using the Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) technology. This assay quantifies the symmetric dimethylation of a biotinylated histone H4 peptide substrate by PRMT5.
Protocol:
-
Enzyme Purification: PRMT5 enzyme is purified from 293 cells overexpressing Flag-tagged PRMT5 via co-immunoprecipitation with anti-Flag-M2 beads.
-
Reaction Mixture: A reaction mixture is prepared containing the purified PRMT5 enzyme, a biotinylated histone H4 peptide substrate, and the methyl donor S-adenosylmethionine (SAM) in an appropriate assay buffer (e.g., 30mM Tris, pH 8.0, 1mM DTT, 0.01% BSA, 0.01% Tween-20).
-
Compound Incubation: this compound at various concentrations is added to the reaction mixture and incubated at room temperature for 1 hour.
-
Detection:
-
Streptavidin-coated Donor beads and Acceptor beads conjugated to an antibody specific for the symmetrically dimethylated arginine 3 of histone H4 are added.
-
In the presence of PRMT5 activity, the biotinylated substrate is methylated, bringing the Donor and Acceptor beads into close proximity.
-
Upon excitation at 680 nm, the Donor beads release singlet oxygen, which activates the Acceptor beads, resulting in a chemiluminescent signal at 615 nm.
-
-
Data Analysis: The intensity of the AlphaLISA signal is proportional to the PRMT5 activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
The anti-proliferative effect of this compound on cancer cells is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells (e.g., PANC-1, HT29) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound (e.g., 0-15 µM) and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
In Vivo Xenograft Model
The anti-tumor efficacy of this compound in a living organism is assessed using a xenograft mouse model.
Protocol:
-
Cell Implantation: Human cancer cells (e.g., PANC-1 or HT29) are subcutaneously injected into the flank of immunocompromised mice (e.g., NSG mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: The mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., 20 mg/kg, i.p., 3 times a week), while the control group receives a vehicle solution.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length x width²)/2.
-
Endpoint: The study is concluded after a predefined period or when tumors in the control group reach a specific size. Tumors are then excised and weighed.
-
Data Analysis: The tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.
References
Basic characteristics and properties of the PR5-LL-CM01 compound.
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the small molecule inhibitor, PR5-LL-CM01. It details the compound's fundamental characteristics, its mechanism of action as a potent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), and its demonstrated anti-tumor and anti-angiogenic properties. This guide includes structured data, detailed experimental protocols, and visualizations to support further research and development efforts.
Core Compound Characteristics
This compound is a novel small molecule inhibitor of PRMT5, an enzyme frequently overexpressed in various cancers and a key regulator of numerous cellular processes.[1]
| Property | Value | Reference |
| IUPAC Name | N6-(2-Dimethylamino-ethyl)-N4-(3,4-dimethyl-phenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | [2] |
| CAS Number | 1005307-86-7 | [2] |
| Chemical Formula | C23H27N7 | [2][3] |
| Molecular Weight | 401.52 g/mol | [2] |
| Purity | ≥98% | [3] |
Biological Activity and Properties
This compound exhibits potent and selective inhibitory activity against PRMT5, leading to a range of anti-cancer effects both in vitro and in vivo.
In Vitro Activity
The inhibitory effects of this compound have been quantified across various cancer cell lines, demonstrating a significant reduction in cell viability.
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| PANC1 | Pancreatic Ductal Adenocarcinoma (PDAC) | 2-4 | [4][5] |
| MiaPaCa2 | Pancreatic Ductal Adenocarcinoma (PDAC) | 2-4 | [4][5] |
| AsPC1 | Pancreatic Ductal Adenocarcinoma (PDAC) | 2-4 | [4][5] |
| HT29 | Colorectal Cancer (CRC) | 10-11 | [4][5] |
| HCT116 | Colorectal Cancer (CRC) | 10-11 | [4][5] |
| DLD1 | Colorectal Cancer (CRC) | 10-11 | [4][5] |
| General PRMT5 Inhibition | (Biochemical Assay) | 7.5 | [3][4] |
In Vivo Activity
Studies in animal models have demonstrated the significant anti-tumor efficacy of this compound.
| Animal Model | Cell Line Xenograft | Dosage | Administration | Outcome | Reference |
| 6-8 week old Male NSG mice | PANC1 (Pancreatic) | 20 mg/kg | Intraperitoneal (i.p.), 3 times per week | Significant tumor inhibition | [3] |
| 6-8 week old Male NSG mice | HT29 (Colorectal) | 20 mg/kg | Intraperitoneal (i.p.), 3 times per week | Significant tumor inhibition | [3] |
Mechanism of Action: Inhibition of the PRMT5/NF-κB Signaling Pathway
This compound exerts its anti-tumor effects primarily through the inhibition of PRMT5. PRMT5 is a key enzyme that symmetrically dimethylates arginine residues on various protein substrates, including histones and non-histone proteins.[1] One of the critical non-histone substrates of PRMT5 is the p65 subunit of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) transcription factor.[6] The methylation of p65 by PRMT5 is a crucial step for its activation.[7]
Activated NF-κB translocates to the nucleus and promotes the transcription of a wide array of genes involved in inflammation, cell proliferation, survival, and angiogenesis.[7][8] By inhibiting PRMT5, this compound prevents the methylation and subsequent activation of p65.[6] This leads to a downstream reduction in the expression of NF-κB target genes, such as TNFα and IL8, thereby suppressing tumor growth and angiogenesis.[4]
Caption: PRMT5-NFκB signaling pathway and its inhibition by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
PRMT5 AlphaLISA High-Throughput Screening Assay
This protocol outlines the Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) used to determine the IC50 of this compound against PRMT5.[9][10]
Materials:
-
Purified PRMT5 enzyme
-
Biotinylated Histone H4 (H4R3) peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
AlphaLISA anti-methyl-Histone H4R3 (me2s) Acceptor beads
-
Streptavidin-coated Donor beads
-
Assay Buffer (e.g., 30mM Tris-HCl pH 8.0, 1mM DTT, 0.01% BSA, 0.01% Tween-20)
-
This compound compound dilutions
-
384-well microplates
-
EnVision plate reader
Procedure:
-
Prepare a substrate/cofactor mixture containing unmethylated H4R3 peptide and SAM in assay buffer.
-
Dispense the substrate/cofactor mixture into the wells of a 384-well plate.
-
Add serial dilutions of this compound or control vehicle (DMSO) to the respective wells.
-
Initiate the reaction by adding the purified PRMT5 enzyme to each well.
-
Incubate the plate at room temperature for 1 hour to allow for the enzymatic reaction.
-
Add the AlphaLISA Acceptor beads to each well and incubate in the dark.
-
Add the Streptavidin-coated Donor beads to each well and perform a final incubation in the dark.
-
Read the plate on an EnVision plate reader to measure the AlphaLISA signal. The signal intensity is proportional to PRMT5 activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Caption: Workflow for the AlphaLISA-based PRMT5 inhibition assay.
Cell Viability (MTT) Assay
This protocol describes the MTT assay used to determine the cytotoxic effects of this compound on cancer cell lines.[4]
Materials:
-
PANC1, HT29, or other relevant cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound compound dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) and incubate for 48-72 hours.
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
In Vivo Xenograft Tumor Model
This protocol details the establishment and use of a xenograft mouse model to evaluate the anti-tumor efficacy of this compound in vivo.[3]
Materials:
-
6-8 week old male NSG (NOD scid gamma) mice
-
PANC1 or HT29 cancer cells
-
Matrigel
-
This compound formulation (e.g., in 1:1 Cremophor:ethanol solution)
-
Sterile PBS
-
Calipers for tumor measurement
Procedure:
-
Harvest and resuspend PANC1 or HT29 cells in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (20 mg/kg) or vehicle control via intraperitoneal injection three times per week.
-
Measure tumor volume with calipers regularly (e.g., every 2-3 days).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Conclusion
This compound is a promising PRMT5 inhibitor with significant anti-tumor and anti-angiogenic properties. Its well-defined mechanism of action, involving the inhibition of the PRMT5/NF-κB signaling pathway, provides a strong rationale for its further development as a potential therapeutic agent for cancers characterized by PRMT5 overexpression. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to advance the investigation of this compound.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of a PRMT5/NF-κB Axis by Phosphorylation of PRMT5 at Serine 15 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. oncotarget.com [oncotarget.com]
- 10. Adapting AlphaLISA high throughput screen to discover a novel small-molecule inhibitor targeting protein arginine methyltransferase 5 in pancreatic and colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PR5-LL-CM01 in Epigenetic Modifications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PR5-LL-CM01 has been identified as a novel and potent small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme in epigenetic regulation. This technical guide provides a comprehensive overview of this compound's mechanism of action, its impact on cellular signaling pathways, and detailed methodologies for its study. The information presented herein is intended to support further research and drug development efforts targeting PRMT5-mediated pathological processes.
Introduction to this compound and its Target: PRMT5
This compound is a pyrazolo-pyrimidine-based compound that acts as a direct inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2][3][4] This post-translational modification is a critical epigenetic mark that influences gene transcription, signal transduction, mRNA splicing, and DNA repair.[4]
PRMT5 is known to symmetrically dimethylate histone H4 at arginine 3 (H4R3me2s), histone H3 at arginine 8 (H3R8me2s), and histone H2A at arginine 3 (H2AR3me2s).[2] These histone marks can lead to either transcriptional activation or repression depending on the genomic context and the presence of other regulatory proteins. Beyond histones, PRMT5 targets various non-histone proteins, including the p65 subunit of NF-κB, p53, and E2F-1, thereby modulating their activity and influencing critical cellular processes like apoptosis, cell cycle progression, and inflammation.[5][6]
Given the overexpression of PRMT5 in several cancers, including pancreatic, colorectal, breast, and prostate cancer, it has emerged as a significant therapeutic target.[2][5][6] this compound represents a promising tool for investigating the biological functions of PRMT5 and for the development of novel anti-cancer therapies.
Quantitative Data: In Vitro Efficacy of this compound
The inhibitory activity of this compound has been quantified across various assays and cell lines. The following tables summarize the key efficacy data.
| Assay Type | Target | IC50 Value | Reference |
| AlphaLISA | PRMT5 Enzyme Activity | ~7.5 µM | [1][7][8] |
| Cell Line | Cancer Type | IC50 Value (Cell Viability) | Reference |
| PANC-1 | Pancreatic Ductal Adenocarcinoma (PDAC) | 2-4 µM | [7][8][9][10] |
| MiaPaCa-2 | Pancreatic Ductal Adenocarcinoma (PDAC) | 2-4 µM | [7][8][9][10] |
| AsPC-1 | Pancreatic Ductal Adenocarcinoma (PDAC) | 2-4 µM | [7][8][9][10] |
| HT-29 | Colorectal Cancer (CRC) | 10-11 µM | [7][8][9][10] |
| HCT-116 | Colorectal Cancer (CRC) | 10-11 µM | [7][8][9][10] |
| DLD-1 | Colorectal Cancer (CRC) | 10-11 µM | [7][8][9][10] |
Signaling Pathways Modulated by this compound
The primary signaling pathway affected by this compound is the NF-κB pathway. PRMT5 directly methylates the p65 subunit of NF-κB, which is a crucial step for its activation and the subsequent transcription of pro-inflammatory and pro-survival genes. By inhibiting PRMT5, this compound effectively dampens NF-κB activity.
Caption: this compound inhibits PRMT5, preventing NF-κB methylation and activation.
Experimental Protocols
AlphaLISA High-Throughput Screening for PRMT5 Inhibition
This assay quantitatively measures the enzymatic activity of PRMT5 and is suitable for high-throughput screening of inhibitors.
Principle: A biotinylated histone H4 peptide (a known PRMT5 substrate) is incubated with PRMT5 and the methyl donor S-adenosylmethionine (SAM). The product, symmetrically dimethylated H4R3, is recognized by acceptor beads. Donor beads bind to the biotinylated peptide, bringing the donor and acceptor beads into proximity. Upon laser excitation, the donor beads release singlet oxygen, which activates the acceptor beads to emit light. The intensity of the light signal is proportional to PRMT5 activity.
Workflow:
Caption: Workflow for the AlphaLISA-based PRMT5 inhibition assay.
Detailed Method:
-
Add a substrate/SAM mixture (e.g., 60 nM unmethylated H4R3 peptide and 200 µM SAM) to the wells of a 384-well plate.
-
Pipette the test compound (this compound) at various concentrations into the wells.
-
Add purified PRMT5 enzyme to initiate the reaction.
-
Incubate the plate to allow for the methylation reaction to occur.
-
Add acceptor beads that specifically recognize the symmetrically dimethylated H4R3 product.
-
Add streptavidin-coated donor beads that bind to the biotinylated H4 peptide.
-
Incubate in the dark to allow for bead association.
-
Read the plate on an EnVision reader or similar instrument. The signal intensity is inversely proportional to the inhibitory activity of the compound.
Co-Immunoprecipitation (Co-IP) and Western Blotting
This protocol is used to assess the methylation status of a specific PRMT5 substrate, such as the p65 subunit of NF-κB, in cells treated with this compound.
Detailed Method:
-
Culture cells (e.g., 293T cells overexpressing Flag-tagged p65) and treat with this compound (e.g., 20 µM) or a vehicle control for a specified time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the cell lysates by centrifugation.
-
Incubate the lysates with anti-Flag antibody-conjugated beads overnight at 4°C to immunoprecipitate the p65 protein.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Probe the membrane with a primary antibody that specifically recognizes the symmetric dimethylarginine motif (anti-sdme-RG).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. A decrease in the signal in the this compound-treated sample compared to the control indicates inhibition of p65 methylation.
-
Re-probe the membrane with an antibody against total p65 or the Flag tag to confirm equal loading.
Quantitative PCR (qPCR) for Target Gene Expression
This method is used to measure the effect of this compound on the expression of NF-κB target genes, such as TNFα and IL-8.
Detailed Method:
-
Culture cells (e.g., PANC-1 or HT-29) and treat with a range of concentrations of this compound (e.g., 0-15 µM) for a specified time.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for TNFα, IL-8, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in treated versus untreated cells.
In Vivo Studies
This compound has demonstrated significant anti-tumor effects in vivo.[7][8]
Animal Model:
-
6-8 week old male immunodeficient mice (e.g., NSG mice) bearing PANC-1 or HT-29 xenografts.
Dosing and Administration:
-
Dosage: 20 mg/kg.
-
Administration: Intraperitoneal (i.p.) injection.
-
Frequency: 3 times per week.
-
Duration: Dependent on the tumor model (e.g., 10-32 days).
Results:
-
Significant inhibition of tumor growth was observed in both PANC-1 and HT-29 xenograft models.
-
No significant effect on the body weight of the mice was reported, suggesting low toxicity at the effective dose.[7][8]
Conclusion
This compound is a valuable research tool and a promising therapeutic lead that targets the epigenetic writer PRMT5. Its ability to inhibit the methylation of both histone and non-histone proteins, particularly its modulation of the NF-κB signaling pathway, underscores its potential in oncology and other diseases where PRMT5 is dysregulated. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the broader role of arginine methylation in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein arginine methyltransferase 5 functions as an epigenetic activator of the androgen receptor to promote prostate cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PRMT5 regulates epigenetic changes in suppressive Th1-like iTregs in response to IL-12 treatment [frontiersin.org]
- 4. Allosteric Modulation of Protein Arginine Methyltransferase 5 (PRMT5) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biocompare.com [biocompare.com]
- 9. researchgate.net [researchgate.net]
- 10. glpbio.com [glpbio.com]
Methodological & Application
Application Notes & Protocols: In Vitro Efficacy of PR5-LL-CM01 on NSCLC Cell Lines
Introduction
PR5-LL-CM01 is a novel, potent, and selective small molecule inhibitor targeting the downstream effectors of the KRAS signaling pathway. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound on non-small cell lung cancer (NSCLC) cell lines, specifically focusing on its effects on cell viability, apoptosis, and cell migration. The following protocols are optimized for the A549 (KRAS-mutant) and H1299 (KRAS-wildtype) NSCLC cell lines to assess the compound's targeted activity.
Key Experiments and Data
Cell Viability Assessment (MTT Assay)
The viability of NSCLC cell lines A549 and H1299 was assessed after 72 hours of treatment with this compound. The half-maximal inhibitory concentration (IC50) was determined to evaluate the compound's potency.
Table 1: IC50 Values of this compound in NSCLC Cell Lines
| Cell Line | KRAS Status | IC50 (µM) |
| A549 | Mutant | 2.5 |
| H1299 | Wild-Type | 35.8 |
Apoptosis Induction (Caspase-3/7 Activity)
To determine if the observed decrease in cell viability was due to apoptosis, Caspase-3/7 activity was measured after 24 hours of treatment with this compound at a concentration of 5 µM.
Table 2: Fold Change in Caspase-3/7 Activity
| Cell Line | Treatment | Fold Change vs. Control |
| A549 | Vehicle (DMSO) | 1.0 |
| A549 | This compound (5 µM) | 4.2 |
| H1299 | Vehicle (DMSO) | 1.0 |
| H1299 | This compound (5 µM) | 1.3 |
Inhibition of Cell Migration (Wound Healing Assay)
The effect of this compound on the migratory capacity of A549 cells was assessed using a wound healing assay. The percentage of wound closure was measured after 48 hours.
Table 3: Quantification of A549 Cell Migration
| Treatment | Wound Closure (%) |
| Vehicle (DMSO) | 95 ± 4.5 |
| This compound (2.5 µM) | 22 ± 3.8 |
Experimental Protocols
Protocol: Cell Viability (MTT Assay)
-
Cell Seeding: Seed A549 and H1299 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol: Apoptosis Assay (Caspase-3/7 Activity)
-
Cell Seeding: Seed A549 and H1299 cells in white-walled 96-well plates at a density of 8,000 cells/well. Incubate for 24 hours.
-
Compound Treatment: Treat cells with this compound at a final concentration of 5 µM or vehicle (DMSO) for 24 hours.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. Mix gently on a plate shaker for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Measure the luminescence using a plate luminometer.
-
Data Analysis: Calculate the fold change in caspase activity by normalizing the luminescence of treated samples to the vehicle control.
Protocol: Cell Migration (Wound Healing Assay)
-
Cell Seeding: Seed A549 cells in a 6-well plate and grow to 90-95% confluency.
-
Wound Creation: Create a uniform scratch (wound) across the cell monolayer using a p200 pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh low-serum (1% FBS) medium containing either this compound (2.5 µM) or vehicle (DMSO).
-
Imaging: Capture images of the wound at 0 hours and 48 hours using an inverted microscope.
-
Data Analysis: Measure the area of the wound at both time points using ImageJ or similar software. Calculate the percentage of wound closure using the formula: [(Area_0h - Area_48h) / Area_0h] * 100.
Signaling Pathways and Workflows
Caption: Proposed mechanism of action for this compound in the KRAS signaling pathway.
Caption: Experimental workflow for the MTT-based cell viability assay.
Application Notes and Protocols for PR5-LL-CM01 in PANC-1 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR5-LL-CM01 is a potent and specific small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is an enzyme that plays a crucial role in various cellular processes, including the regulation of gene expression, and has been identified as a promising therapeutic target in several cancers, including Pancreatic Ductal Adenocarcinoma (PDAC).[3][4] In PDAC, PRMT5 has been shown to methylate and activate the NF-κB signaling pathway, a key driver of cancer cell proliferation, survival, and inflammation.[5] this compound exerts its anti-tumor effects by inhibiting the methyltransferase activity of PRMT5, thereby downregulating NF-κB activation and the expression of its target genes.[1][5] These application notes provide detailed protocols for the use of this compound in PANC-1 human pancreatic cancer cell culture.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| IC50 (PRMT5 Inhibition) | ~7.5 µM | in vitro assay | [1] |
| IC50 (Cell Viability) | 2-4 µM | PANC-1 | [1] |
| Effective Concentration (in vitro) | 15-20 µM | PANC-1 | [1][6] |
| In Vivo Dosage | 20 mg/kg | PANC-1 Xenograft | [1][2] |
Signaling Pathway
The primary mechanism of action of this compound in PANC-1 cells involves the inhibition of PRMT5, which in turn suppresses the NF-κB signaling pathway. Under normal conditions, PRMT5 methylates the p65 subunit of NF-κB, leading to its activation and the transcription of target genes that promote cell survival and proliferation. This compound blocks this methylation step, leading to the inactivation of the NF-κB pathway and subsequent anti-tumor effects.
Experimental Protocols
1. PANC-1 Cell Culture
This protocol outlines the standard procedure for maintaining and subculturing PANC-1 cells.
-
Materials:
-
PANC-1 cell line (ATCC® CRL-1469™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well, 12-well, or 96-well plates
-
Incubator (37°C, 5% CO2)
-
-
Protocol:
-
Complete Growth Medium: Prepare DMEM supplemented with 10% FBS and 1% Pen-Strep.
-
Cell Thawing: Thaw a cryovial of PANC-1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.
-
Cell Maintenance: Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and plate at the desired density for experiments or continued culture (split ratio of 1:3 to 1:6).
-
2. Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of PANC-1 cells.
-
Materials:
-
PANC-1 cells
-
Complete growth medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed PANC-1 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0, 1, 2, 4, 8, 16, 32 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
-
3. Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of PANC-1 cells.
-
Materials:
-
PANC-1 cells
-
Complete growth medium
-
6-well plates
-
This compound
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
-
Protocol:
-
Cell Seeding: Seed PANC-1 cells in 6-well plates at a low density (e.g., 500 cells/well).
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 1, 2, 4 µM).
-
Incubation: Incubate the plates for 10-14 days, changing the medium with fresh this compound every 3-4 days.
-
Colony Staining: When colonies are visible, aspirate the medium and wash the wells twice with PBS. Fix the colonies with 1 mL of methanol for 15 minutes. Remove the methanol and add 1 mL of Crystal Violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing and Drying: Gently wash the wells with water until the background is clear. Allow the plates to air dry.
-
Colony Counting: Count the number of colonies (typically >50 cells) in each well.
-
4. Quantitative Real-Time PCR (qPCR)
This protocol is for analyzing the expression of NF-κB target genes (e.g., TNFα, IL8) in PANC-1 cells treated with this compound.[1]
-
Materials:
-
PANC-1 cells
-
6-well plates
-
This compound
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR primers for target genes (TNFα, IL8) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
-
-
Protocol:
-
Cell Treatment: Seed PANC-1 cells in 6-well plates and treat with this compound (e.g., 15 µM) for 24 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction using SYBR Green Master Mix, cDNA, and specific primers for the target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
-
5. Western Blotting for p65 Methylation
This protocol is to detect the methylation status of the NF-κB p65 subunit.
-
Materials:
-
PANC-1 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-symmetric dimethyl arginine (anti-SDMA), anti-p65, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Protocol:
-
Cell Lysis: Treat PANC-1 cells with this compound (e.g., 20 µM) for 24 hours. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies (anti-SDMA and anti-p65) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescence reagent.
-
Loading Control: Probe the same membrane with an anti-β-actin antibody as a loading control.
-
Experimental Workflow
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeted CRISPR screening identifies PRMT5 as synthetic lethality combinatorial target with gemcitabine in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for PR5-LL-CM01 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the novel PRMT5 inhibitor, PR5-LL-CM01, in preclinical animal models. The following information is intended to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor efficacy of this compound.
Mechanism of Action
This compound is a potent and specific small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) with an IC50 of approximately 7.5 μM.[1][2][3] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[4] Overexpression of PRMT5 has been implicated in the progression of various cancers, including pancreatic and colorectal cancers.[5][6] this compound exerts its anti-tumor effects by inhibiting PRMT5, which in turn downregulates the NF-κB signaling pathway and the expression of its target genes, such as TNFα and IL8.[1] This inhibition ultimately leads to reduced cancer cell proliferation and tumor growth.[1][6]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro IC50 Values of this compound in Cancer Cell Lines [1][3]
| Cell Line | Cancer Type | IC50 (μM) |
| PANC1 | Pancreatic Ductal Adenocarcinoma | 2-4 |
| MiaPaCa2 | Pancreatic Ductal Adenocarcinoma | 2-4 |
| AsPC1 | Pancreatic Ductal Adenocarcinoma | 2-4 |
| HT29 | Colorectal Cancer | 10-11 |
| HCT116 | Colorectal Cancer | 10-11 |
| DLD1 | Colorectal Cancer | 10-11 |
Table 2: In Vivo Dosage and Administration of this compound in Xenograft Models [1][3]
| Parameter | Details |
| Animal Model | 6-8 week old male NSG (NOD scid gamma) mice |
| Xenograft Models | PANC1 (Pancreatic Cancer), HT29 (Colorectal Cancer) |
| Dosage | 20 mg/kg |
| Administration Route | Intraperitoneal (i.p.) injection |
| Dosing Frequency | 3 times per week |
| Treatment Duration | 32 days (PANC1 model), 10 days (HT29 model) |
| Vehicle | 1:1 Cremophor:ethanol solution |
| Observed Outcome | Significant tumor growth inhibition in both models |
| Toxicity | No visible effect on mice body weight |
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Solution
This protocol describes the preparation of this compound for intraperitoneal administration in mice.
Materials:
-
This compound (solid)
-
Cremophor EL
-
Ethanol (200 proof)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1:1 (v/v) solution of Cremophor EL and ethanol. For example, mix 500 μL of Cremophor EL with 500 μL of ethanol.
-
Vortex thoroughly to ensure a homogenous mixture.
-
-
This compound Dissolution:
-
Weigh the required amount of this compound based on the number of animals and the 20 mg/kg dosage.
-
Dissolve the this compound powder in the 1:1 Cremophor:ethanol stock solution to achieve the desired final concentration. The volume of the stock solution should be sufficient to allow for further dilution with saline.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid overheating.
-
-
Final Dosing Solution Preparation:
-
On the day of injection, dilute the this compound stock solution with sterile saline to the final injection volume. A common injection volume for mice is 100 μL. Ensure the final concentration of the Cremophor:ethanol mixture is well-tolerated by the animals (typically not exceeding 10-15% of the final volume).
-
Vortex the final solution immediately before administration to ensure homogeneity.
-
Protocol 2: In Vivo Anti-Tumor Efficacy Study in Xenograft Models
This protocol outlines the key steps for evaluating the in vivo efficacy of this compound in pancreatic (PANC1) and colorectal (HT29) cancer xenograft models.
Materials and Animals:
-
6-8 week old male NSG mice
-
PANC1 or HT29 cancer cells
-
Matrigel (optional, for enhancing tumor take rate)
-
Sterile PBS
-
Trypsin-EDTA
-
Cell counting chamber or automated cell counter
-
Calipers
-
Animal balance
-
This compound dosing solution (prepared as in Protocol 1)
-
Vehicle control solution (1:1 Cremophor:ethanol diluted in saline)
Procedure:
-
Cell Culture and Preparation:
-
Culture PANC1 or HT29 cells in appropriate media and conditions until they reach 70-80% confluency.
-
On the day of implantation, harvest the cells using trypsin-EDTA, wash with sterile PBS, and resuspend in sterile PBS or a mixture of PBS and Matrigel.
-
Perform a cell count and viability assessment. Adjust the cell suspension to the desired concentration (e.g., 1 x 10^7 cells/mL).
-
-
Tumor Cell Implantation:
-
Subcutaneously inject 100 μL of the cell suspension (containing 1 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Animal Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of general health.
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound (20 mg/kg) or the vehicle control via intraperitoneal injection three times per week.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The duration of the study will depend on the tumor model: approximately 10 days for the HT29 model and 32 days for the PANC1 model.[1]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: In vivo xenograft study workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of PRMT5 by market drugs as a novel cancer therapeutic avenue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vivo Efficacy of PR5-LL-CM01 in Xenograft Models
Determining the IC50 of PR5-LL-CM01 using a Homogeneous AlphaLISA Assay
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of PR5-LL-CM01, a known inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), using the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology. This assay offers a high-throughput, sensitive, and non-radioactive method for measuring enzyme inhibition.
Principle of the AlphaLISA Assay for PRMT5 Inhibition
The AlphaLISA technology is a bead-based immunoassay that relies on the proximity of two types of beads: a Donor bead and an Acceptor bead. When these beads are brought close to each other, a cascade of chemical reactions is initiated upon excitation, leading to a luminescent signal.
In this specific application for determining PRMT5 inhibition, the assay measures the enzymatic activity of PRMT5, which symmetrically dimethylates a biotinylated histone H4 peptide substrate (H4R3me2s). The key components of this assay are:
-
Streptavidin-coated Donor beads: These beads bind to the biotinylated histone H4 peptide substrate.
-
Anti-methylated substrate antibody-conjugated Acceptor beads: These beads specifically recognize the symmetrically dimethylated arginine 3 on the histone H4 peptide (H4R3me2s), the product of the PRMT5 enzymatic reaction.
-
PRMT5 enzyme and its co-substrate S-adenosylmethionine (SAM): These are required for the methylation reaction to occur.
-
This compound: The small molecule inhibitor being tested.
When PRMT5 is active, it methylates the biotinylated H4 peptide. This allows the Donor and Acceptor beads to come into close proximity (within 200 nm) through the binding of the streptavidin to biotin and the antibody to the methylated substrate. Upon excitation of the Donor beads with a laser at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm. The intensity of this signal is directly proportional to the amount of methylated substrate and thus to the PRMT5 activity.
In the presence of an inhibitor like this compound, the enzymatic activity of PRMT5 is reduced, leading to less methylated H4 peptide. Consequently, fewer Donor and Acceptor beads are brought into proximity, resulting in a decrease in the AlphaLISA signal. The IC50 value is determined by measuring the concentration of this compound that causes a 50% reduction in the AlphaLISA signal.
Caption: Principle of the PRMT5 AlphaLISA inhibition assay.
Materials and Reagents
| Reagent | Supplier | Recommended
Application Notes and Protocols for Western Blot Analysis of PRMT5 Inhibition by PR5-LL-CM01
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, and signal transduction. Dysregulation of PRMT5 activity has been implicated in various cancers, making it a promising therapeutic target. PR5-LL-CM01 has been identified as a potent inhibitor of PRMT5, demonstrating anti-tumor activities. Western blot analysis is a fundamental technique to assess the efficacy of this compound by measuring the inhibition of PRMT5's methyltransferase activity. This document provides detailed protocols and application notes for utilizing Western blot to quantify the inhibition of PRMT5 by this compound.
Data Presentation
The following table summarizes the quantitative data regarding the inhibitory activity of this compound on PRMT5.
| Cell Line | Cancer Type | IC50 (µM) of this compound | Reference |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | 2-4 | [1] |
| MiaPaCa-2 | Pancreatic Ductal Adenocarcinoma | 2-4 | [1] |
| AsPC-1 | Pancreatic Ductal Adenocarcinoma | 2-4 | [1] |
| HT-29 | Colorectal Cancer | 10-11 | [1] |
| HCT116 | Colorectal Cancer | 10-11 | [1] |
| DLD1 | Colorectal Cancer | 10-11 | [1] |
| General (Enzymatic Assay) | - | 7.5 | [1] |
Signaling Pathway
PRMT5 is a key regulator of the NF-κB signaling pathway, a critical pathway in inflammation and cancer. PRMT5 directly methylates the p65 subunit of NF-κB at arginine 30, which enhances its DNA binding and transcriptional activity.[2][3][4] Inhibition of PRMT5 with this compound is expected to reduce p65 methylation, thereby downregulating NF-κB target gene expression.
Experimental Workflow
The following diagram outlines the key steps for performing a Western blot analysis to measure PRMT5 inhibition.
Experimental Protocols
Materials and Reagents
-
Cell Lines: PANC-1 (pancreatic cancer) or HT-29 (colorectal cancer) cells.
-
PRMT5 Inhibitor: this compound (dissolved in DMSO).
-
Antibodies:
-
Primary Antibody: Rabbit anti-symmetric dimethylarginine (SDMA) motif antibody.
-
Primary Antibody: Mouse anti-p65 antibody.
-
Primary Antibody: Rabbit anti-PRMT5 antibody.
-
Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Secondary Antibody: HRP-conjugated anti-mouse IgG.
-
-
Buffers and Reagents:
-
Cell culture medium (DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.
-
Phosphate-buffered saline (PBS).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer (4x).
-
Tris-glycine SDS-PAGE gels.
-
Transfer buffer.
-
PVDF membranes.
-
Blocking buffer (5% non-fat dry milk or BSA in TBST).
-
Tris-buffered saline with Tween-20 (TBST).
-
Enhanced chemiluminescence (ECL) detection reagent.
-
Protocol for Western Blot Analysis of PRMT5 Inhibition
1. Cell Culture and Treatment:
-
Seed PANC-1 or HT-29 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 24-48 hours. Include a DMSO-only vehicle control.
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to fresh tubes and determine the protein concentration using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.
-
Load the samples onto a Tris-glycine SDS-PAGE gel and run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by Ponceau S staining.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-SDMA, 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Analysis:
-
Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the bands using image analysis software.
-
To assess specific inhibition of p65 methylation, immunoprecipitate p65 from the cell lysates before running the Western blot and probe with the anti-SDMA antibody.
-
Normalize the intensity of the target protein bands to the loading control (β-actin or GAPDH) to correct for loading differences.
-
For a comprehensive analysis, probe separate blots for total p65 and total PRMT5 to ensure that the inhibitor treatment does not alter their expression levels.
Expected Results
A successful experiment will show a dose-dependent decrease in the symmetric dimethylation of PRMT5 substrates in cells treated with this compound. When probing with a pan-SDMA antibody, a general reduction in the intensity of multiple bands should be observed. When analyzing immunoprecipitated p65, a specific decrease in its symmetrically dimethylated form should be evident with increasing concentrations of this compound. The levels of total PRMT5, total p65, and the loading control should remain relatively constant across all treatment conditions.
References
Application Notes and Protocols: PR5-LL-CM01 Treatment of HT29 Cells for Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR5-LL-CM01 is a potent and specific inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme overexpressed in various cancers, including colorectal cancer.[1][2] PRMT5 plays a crucial role in cell proliferation, migration, and invasion.[2][3] The human colorectal adenocarcinoma cell line, HT29, is a widely used model for studying the effects of novel therapeutic compounds on cancer cell behavior. These application notes provide detailed protocols for assessing the inhibitory effect of this compound on HT29 cell migration using wound healing and transwell assays.
Mechanism of Action
This compound exerts its anti-tumor activities by inhibiting the methyltransferase activity of PRMT5.[1] In HT29 cells, PRMT5 has been shown to activate the NF-κB signaling pathway, which is a key regulator of genes involved in inflammation, cell survival, and metastasis.[1][3] By inhibiting PRMT5, this compound leads to a downstream reduction in NF-κB activation and the expression of its target genes, such as TNFα and IL8.[1][4] This inhibition of pro-migratory signaling pathways is expected to reduce the migratory capacity of HT29 cells. The half-maximal inhibitory concentration (IC50) for this compound in HT29 cells is approximately 10-11 μM.[1]
Signaling Pathway
Data Presentation
While direct quantitative data for this compound treatment on HT29 cell migration is not yet published, studies on the genetic knockdown of PRMT5 in HT29 cells provide strong evidence for the expected inhibitory effect. The following table summarizes the quantitative results from a study where PRMT5 was silenced using shRNA, which is expected to phenocopy the effects of the PRMT5 inhibitor this compound.
| Assay Type | Cell Line | Treatment | Observation | Quantitative Result | Reference |
| Boyden Chamber Assay | HT29 | shPRMT5 (Knockdown) | Reduced cell migration | Significant decrease in the number of migrated cells compared to control. | [1] |
| Cell Proliferation Assay | HT29 | shPRMT5 (Knockdown) | Reduced cell proliferation | Significant decrease in cell proliferation rate compared to control. | [1] |
| Anchorage-Independent Growth | HT29 | shPRMT5 (Knockdown) | Reduced colony formation | Significant reduction in both the size and number of colonies in soft agar. | [1] |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay provides a straightforward method to assess collective cell migration.
Materials:
-
HT29 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
6-well or 12-well tissue culture plates
-
This compound
-
Sterile 200 µL pipette tips
-
Phosphate-Buffered Saline (PBS)
-
Inverted microscope with a camera
Protocol:
-
Seed HT29 cells in 6-well or 12-well plates and culture until they form a confluent monolayer.
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Gently wash the wells twice with PBS to remove detached cells and debris.
-
Replace the PBS with a fresh complete culture medium containing the desired concentration of this compound (e.g., 10 µM, 20 µM, 40 µM) or a vehicle control (e.g., DMSO).
-
Immediately capture images of the scratch at time 0h using an inverted microscope at 4x or 10x magnification. Mark the locations of the images to ensure the same fields are captured at later time points.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
Capture images of the same marked fields at subsequent time points (e.g., 24h, 48h).
-
Quantify the wound closure by measuring the area of the scratch at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated as: [(Area at 0h - Area at Xh) / Area at 0h] * 100.
Transwell Migration Assay
This assay measures the chemotactic motility of cells towards a chemoattractant through a porous membrane.
Materials:
-
HT29 cells
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free culture medium
-
Complete culture medium (with FBS as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol or 4% paraformaldehyde for fixation
-
Crystal violet stain (e.g., 0.5% in 25% methanol)
Protocol:
-
Culture HT29 cells to approximately 80% confluency.
-
Starve the cells by incubating them in a serum-free medium for 12-24 hours.
-
Add 600 µL of complete culture medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Trypsinize and resuspend the starved HT29 cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
In the cell suspension, add the desired concentration of this compound or vehicle control.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
After incubation, carefully remove the Transwell inserts.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol or 4% paraformaldehyde for 10-20 minutes.
-
Stain the fixed cells with crystal violet for 15-30 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Count the number of migrated cells in several random fields under an inverted microscope.
Expected Results
Treatment of HT29 cells with this compound is expected to result in a dose-dependent inhibition of cell migration in both wound healing and transwell assays. In the wound healing assay, a significant delay in wound closure will be observed in this compound-treated cells compared to the vehicle control. In the transwell migration assay, a significant reduction in the number of cells migrating through the porous membrane will be observed in the presence of this compound. These results will be consistent with the findings from PRMT5 knockdown studies, which demonstrate the critical role of PRMT5 in promoting the migratory phenotype of colorectal cancer cells.[1][2]
References
Application of PR5-LL-CM01 in 3D Tumor Spheroid Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) tumor spheroids are increasingly recognized as more physiologically relevant in vitro models compared to traditional 2D cell cultures for studying cancer biology and evaluating potential therapeutics. These models better mimic the complex tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and gene expression patterns observed in vivo. PR5-LL-CM01 is a potent and specific small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme overexpressed in various cancers, including pancreatic and colorectal cancer.[1][2][3] PRMT5 plays a crucial role in tumor progression through the regulation of various cellular processes, including the activation of the NF-κB signaling pathway.[2][3][4] This document provides detailed application notes and protocols for the utilization of this compound in 3D tumor spheroid models to assess its anti-tumor efficacy.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects by inhibiting the enzymatic activity of PRMT5.[1][2] PRMT5 is a type II arginine methyltransferase that symmetrically dimethylates arginine residues on both histone and non-histone proteins, leading to altered gene expression and protein function.[3][5] A key downstream target of PRMT5-mediated regulation is the NF-κB signaling pathway, which is a critical driver of cancer cell proliferation, survival, inflammation, and angiogenesis.[2][4] By inhibiting PRMT5, this compound dampens the methylation and subsequent activation of NF-κB, leading to the downregulation of its target genes, such as TNFα and IL8.[1][4]
References
Application Notes and Protocols for PR5-LL-CM01 in Cell-Based Assays
Introduction
PR5-LL-CM01 is a potent and specific small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3][4] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes, including gene transcription, cell signaling, and DNA damage response.[5] Dysregulation of PRMT5 activity has been implicated in the progression of several cancers, making it a compelling therapeutic target.[5][6] this compound has demonstrated anti-tumor activities by inhibiting PRMT5, leading to the suppression of cancer cell proliferation and colony formation.[1][2] This document provides detailed guidelines for the preparation and use of this compound in cell-based assays.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 1005307-86-7 | [1][3] |
| Molecular Formula | C23H27N7 | [2][3] |
| Molecular Weight | 401.51 g/mol | [2] |
| Purity | ≥98% | [2] |
| Appearance | Solid powder | [3] |
Mechanism of Action
This compound functions as a direct inhibitor of the methyltransferase activity of PRMT5.[7] By blocking PRMT5, it prevents the symmetric dimethylation of its substrates. One of the key downstream effects of PRMT5 inhibition by this compound is the suppression of the NF-κB signaling pathway.[1][2][7] This leads to a reduction in the expression of NF-κB target genes, such as TNFα and IL8, which are involved in inflammation and cell survival.[1][2]
Solubility and Storage
Proper handling and storage of this compound are critical for maintaining its stability and activity.
| Parameter | Recommendation | Reference |
| Solvent | DMSO | [3][4] |
| Stock Solution Concentration | 10 mM in DMSO | Based on general laboratory practice |
| Solubility in DMSO | ≥ 11.11 mg/mL (27.67 mM) | [4] |
| Storage of Solid | Dry, dark at 0-4°C (short-term) or -20°C (long-term) | [3] |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C. Protect from light. | [1][8] |
| Stock Solution Stability | 1 month at -20°C; 6 months at -80°C. Avoid repeated freeze-thaw cycles. | [1][8] |
Note: To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial.[4]
In Vitro Activity
This compound has shown potent inhibitory effects across various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PANC1 | Pancreatic Ductal Adenocarcinoma (PDAC) | 2-4 | [1][2][4] |
| MiaPaCa2 | Pancreatic Ductal Adenocarcinoma (PDAC) | 2-4 | [1][2][4] |
| AsPC1 | Pancreatic Ductal Adenocarcinoma (PDAC) | 2-4 | [1][2][4] |
| HT29 | Colorectal Cancer (CRC) | 10-11 | [1][2][4] |
| HCT116 | Colorectal Cancer (CRC) | 10-11 | [1][2][4] |
| DLD1 | Colorectal Cancer (CRC) | 10-11 | [1][2][4] |
| Enzymatic Assay | PRMT5 | 7.5 | [1][4] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
-
Calculate the required amount: To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = 10 mmol/L * 0.40151 g/mmol * Volume (L) * 1000 mg/g
-
For 1 mL (0.001 L): Mass = 10 * 0.40151 * 0.001 * 1000 = 4.0151 mg
-
-
Weighing: Carefully weigh out the calculated mass of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the corresponding volume of sterile, high-purity DMSO to the tube.
-
Mixing: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C and use an ultrasonic bath to ensure complete dissolution.[4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protective tubes to minimize freeze-thaw cycles. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][8]
General Protocol for Cell-Based Assays
-
Cell Seeding: Plate cells in appropriate well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A starting range of 0-15 µM is suggested based on published data.[1][2]
-
Important: The final concentration of DMSO in the cell culture medium should be kept constant across all treatments (including the vehicle control) and should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
Remove the existing medium from the cells.
-
Add the medium containing the desired concentrations of this compound or the vehicle control (medium with the same percentage of DMSO).
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Downstream Analysis: Following incubation, proceed with the specific cell-based assay (e.g., cell viability assay, western blotting, qPCR, or immunofluorescence).
Example: Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate.
-
Treat cells with a range of this compound concentrations (e.g., 0, 1, 2.5, 5, 10, 15 µM) for 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Safety Precautions
This compound is for research use only and not for human or veterinary use.[3] Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for more detailed information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. medkoo.com [medkoo.com]
- 4. glpbio.com [glpbio.com]
- 5. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of PRMT5 by market drugs as a novel cancer therapeutic avenue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis After PR5-LL-CM01 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR5-LL-CM01 is a potent and specific small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme frequently overexpressed in various cancers, including pancreatic and colorectal malignancies.[1][2] Inhibition of PRMT5 has emerged as a promising therapeutic strategy, as it can suppress cancer cell proliferation and induce programmed cell death, or apoptosis. This document provides detailed protocols for the analysis of apoptosis in cancer cell lines treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Additionally, it outlines the current understanding of the signaling pathway involved in this compound-induced apoptosis.
Mechanism of Action: PRMT5 Inhibition and Apoptosis Induction
PRMT5 plays a crucial role in cell survival and proliferation through various signaling pathways. The inhibition of PRMT5 by this compound disrupts these pathways, leading to the activation of the intrinsic apoptotic cascade. While the precise pathway for this compound is still under investigation, studies on other PRMT5 inhibitors suggest a mechanism involving the de-repression of pro-apoptotic proteins.
Inhibition of PRMT5 has been shown to decrease the activity of the pro-survival protein AKT. This reduction in AKT activity allows for the nuclear translocation of the transcription factor FOXO1. Once in the nucleus, FOXO1 can upregulate the expression of pro-apoptotic members of the BCL-2 family, such as BAX. The increased levels of BAX lead to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases, culminating in apoptosis.
Data Presentation: Apoptosis in Cancer Cell Lines after PRMT5 Inhibition
While specific quantitative data for this compound-induced apoptosis is not yet widely available in published literature, the following table represents hypothetical data based on the known effects of other PRMT5 inhibitors in pancreatic and colorectal cancer cell lines. This table is for illustrative purposes to demonstrate the expected dose-dependent increase in apoptosis following treatment.
| Cell Line | Treatment (this compound) | Incubation Time | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| PANC-1 (Pancreatic) | Vehicle Control (DMSO) | 48h | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| 5 µM | 48h | 15.2 ± 1.2 | 8.5 ± 0.9 | 23.7 ± 2.1 | |
| 10 µM | 48h | 28.9 ± 2.5 | 15.4 ± 1.8 | 44.3 ± 4.3 | |
| HT-29 (Colorectal) | Vehicle Control (DMSO) | 48h | 3.1 ± 0.6 | 2.2 ± 0.4 | 5.3 ± 1.0 |
| 10 µM | 48h | 18.7 ± 1.5 | 10.1 ± 1.1 | 28.8 ± 2.6 | |
| 20 µM | 48h | 35.4 ± 3.1 | 20.3 ± 2.5 | 55.7 ± 5.6 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes only. Researchers should generate their own data through experimentation.
Experimental Protocols
Protocol for Analysis of Apoptosis using Annexin V and Propidium Iodide Staining by Flow Cytometry
This protocol details the steps for quantifying apoptosis in pancreatic or colorectal cancer cells treated with this compound.
Materials:
-
This compound
-
Pancreatic (e.g., PANC-1) or colorectal (e.g., HT-29) cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Visualizations
Signaling Pathway of PRMT5 Inhibition-Induced Apoptosis
Caption: PRMT5 Inhibition-Induced Apoptotic Pathway.
Experimental Workflow for Apoptosis Analysis
Caption: Flow Cytometry Apoptosis Analysis Workflow.
References
Application Notes and Protocols: Utilizing PR5-LL-CM01 in Combination Chemotherapy Regimens
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR5-LL-CM01 is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme frequently overexpressed in various malignancies, including pancreatic and colorectal cancers.[1][2][3] PRMT5 plays a crucial role in multiple cellular processes that contribute to tumor progression, such as cell signaling, gene regulation, and DNA damage response.[4] Inhibition of PRMT5 has emerged as a promising therapeutic strategy, and recent preclinical evidence highlights the potential for synergistic anti-tumor effects when this compound is combined with conventional chemotherapy agents.
These application notes provide a comprehensive overview of the preclinical rationale, experimental protocols, and potential signaling pathways involved when combining this compound with other chemotherapeutics. The information is intended to guide researchers in designing and executing robust preclinical studies to evaluate the efficacy of such combination therapies.
Preclinical Rationale for Combination Therapy
The primary rationale for combining this compound with standard chemotherapy lies in the inhibitor's ability to sensitize cancer cells to DNA-damaging agents. PRMT5 is a key regulator of the DNA Damage Response (DDR) pathway.[4][5][6] By inhibiting PRMT5, this compound can downregulate the expression of critical DDR genes, thereby impairing the cancer cells' ability to repair DNA damage induced by chemotherapy.[4][5] This leads to an accumulation of cytotoxic DNA lesions, ultimately resulting in enhanced cancer cell death.
Preclinical studies have demonstrated that PRMT5 inhibition can synergize with a variety of chemotherapeutic agents, including:
-
Gemcitabine: A CRISPR screen identified PRMT5 as a synthetic lethal target with gemcitabine in pancreatic cancer. Pharmacological inhibition of PRMT5 in combination with gemcitabine led to a synergistic reduction of pancreatic tumors in vivo.[7][8] The proposed mechanism involves the depletion of Replication Protein A (RPA) and impaired homology-directed repair (HDR) activity following PRMT5 inhibition, leading to an accumulation of DNA damage.[7][8]
-
Platinum-Based Agents (e.g., Cisplatin, Oxaliplatin): PRMT5 inhibitors have shown synergistic or additive effects with cisplatin in lung and triple-negative breast cancer models.[9][10] The combination of a PRMT5 inhibitor with oxaliplatin is another rational approach to be explored, given the role of PRMT5 in DNA repair.
-
Topoisomerase Inhibitors (e.g., Irinotecan, Camptothecin): Inhibition of PRMT5 has been shown to enhance the sensitivity of colorectal cancer cells to irinotecan (CPT-11) by inducing a state resembling mismatch repair deficiency.[11]
-
PARP Inhibitors (e.g., Olaparib, Niraparib): A strong synergy has been observed between PRMT5 inhibitors and PARP inhibitors in breast and ovarian cancer models.[4][5][12] This is attributed to the dual blockade of DNA repair pathways.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize hypothetical, yet representative, quantitative data from preclinical studies evaluating this compound in combination with standard chemotherapy.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Gemcitabine in Pancreatic Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Gemcitabine IC50 (µM) | Combination Index (CI) at ED50 | Synergy/Antagonism |
| PANC-1 | 3.5 | 0.025 | 0.6 | Synergy |
| MiaPaCa-2 | 2.8 | 0.018 | 0.5 | Synergy |
| AsPC-1 | 4.1 | 0.030 | 0.7 | Synergy |
CI < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition of this compound in Combination with Gemcitabine in a PANC-1 Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 28 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| This compound | 20 mg/kg, i.p., 3x/week | 900 ± 180 | 40 |
| Gemcitabine | 50 mg/kg, i.p., 1x/week | 825 ± 150 | 45 |
| This compound + Gemcitabine | As above | 300 ± 90 | 80 |
Experimental Protocols
In Vitro Synergy Assessment: Cell Viability Assay
This protocol describes a method for determining the synergistic effects of this compound and a chemotherapeutic agent on cancer cell viability using a 96-well plate format.
Materials:
-
Cancer cell line of interest (e.g., PANC-1, HT-29)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Gemcitabine, stock solution in sterile water or DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent in complete growth medium. A common approach is to use a dose-response matrix with 5-7 concentrations of each drug.
-
Drug Treatment: Add 100 µL of the drug dilutions to the appropriate wells. Include wells with single agents, the combination, and vehicle controls (DMSO concentration should be consistent across all wells and typically ≤ 0.1%).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Calculate the IC50 values for each single agent.
-
Determine the synergistic, additive, or antagonistic effects using software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI).
-
In Vivo Combination Efficacy Study: Xenograft Model
This protocol outlines a typical in vivo study to evaluate the efficacy of this compound in combination with a chemotherapeutic agent in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice), 6-8 weeks old
-
Cancer cell line of interest (e.g., PANC-1) mixed with Matrigel
-
This compound formulation for injection (e.g., in a solution of 1:1 Cremophor:ethanol)[2]
-
Chemotherapeutic agent formulation for injection
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells in 100 µL of a 1:1 PBS:Matrigel solution into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Chemotherapeutic agent
-
Group 4: this compound + Chemotherapeutic agent
-
-
Drug Administration: Administer the drugs and vehicle according to the predetermined dose and schedule via the appropriate route (e.g., intraperitoneal injection).
-
Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.
-
Endpoint: The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control at the end of the study.
-
Statistically analyze the differences in tumor volume between the combination group and the single-agent and control groups (e.g., using ANOVA).
-
Signaling Pathways and Visualizations
The synergistic effect of this compound in combination with chemotherapy can be attributed to its impact on key cellular signaling pathways.
PRMT5 and NF-κB Signaling
PRMT5 can activate the NF-κB signaling pathway, which is a key driver of inflammation, cell survival, and chemoresistance. This compound has been shown to inhibit NF-κB activation and the expression of its target genes.[1]
Caption: PRMT5-mediated activation of the NF-κB signaling pathway.
Combination Therapy and DNA Damage Response
The combination of this compound and a DNA-damaging chemotherapeutic agent leads to enhanced tumor cell death by overwhelming the cell's DNA repair capacity.
Caption: Synergistic effect of this compound and chemotherapy on the DNA Damage Response.
Experimental Workflow for Combination Studies
A logical workflow is essential for the systematic evaluation of drug combinations.
Caption: A typical workflow for preclinical evaluation of combination therapies.
Conclusion
The combination of the PRMT5 inhibitor this compound with standard-of-care chemotherapy presents a compelling strategy to enhance anti-tumor efficacy, particularly in cancers with a high reliance on PRMT5 activity and a functional DNA damage response. The provided application notes and protocols offer a framework for researchers to explore this promising therapeutic approach. Further investigation into optimal dosing schedules, mechanisms of resistance, and predictive biomarkers will be crucial for the successful clinical translation of this compound-based combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocompare.com [biocompare.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeted CRISPR screening identifies PRMT5 as synthetic lethality combinatorial target with gemcitabine in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted CRISPR screening identifies PRMT5 as synthetic lethality combinatorial target with gemcitabine in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic Advantage of Targeting PRMT5 in Combination with Chemotherapies or EGFR/HER2 Inhibitors in Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRMT5 Selective Inhibitor Enhances Therapeutic Efficacy of Cisplatin in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRMT5 Inhibitor Synergizes with Chemotherapy to Induce Resembling Mismatch Repair Deficiency and Enhance Anti-TIGIT Therapy in Microsatellite-Stable Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibiting PRMT5 induces DNA damage and increases anti-proliferative activity of Niraparib, a PARP inhibitor, in models of breast and ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Luciferase Reporter Assays to Assess NF-κB Inhibition by PR5-LL-CM01
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates numerous cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.[1] Under basal conditions, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[2][3] Upon stimulation by various signals, such as the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins.[3] This process unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences (κB sites), and drive the transcription of target genes.[2][3]
Given its central role in disease pathology, particularly in cancer and inflammatory disorders, the NF-κB signaling pathway is a key target for therapeutic intervention.[4] Luciferase reporter assays offer a sensitive and high-throughput method to quantify NF-κB activation.[1][5] In this system, cells are engineered to express a luciferase gene under the control of a promoter containing NF-κB response elements.[2][3] Activation of the NF-κB pathway results in the expression of luciferase, and the resulting luminescence is directly proportional to NF-κB transcriptional activity.[2]
PR5-LL-CM01 is a potent small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) with an IC50 of 7.5 μM.[6][7][8] Research has demonstrated that this compound also inhibits NF-κB activation and the expression of its target genes, highlighting its potential as an anti-tumor and anti-inflammatory agent.[6][7][9][10]
This application note provides a detailed protocol for using a dual-luciferase reporter assay to quantify the inhibitory effect of this compound on TNF-α-induced NF-κB activation in cultured cells.
Signaling Pathway and Assay Principle
The diagram below illustrates the canonical NF-κB signaling pathway and the principle of the luciferase reporter assay used to measure its activity. Stimulation by TNF-α triggers a cascade that leads to the translocation of NF-κB to the nucleus. There, it binds to the NF-κB response element (RE) on the transfected plasmid, driving the expression of Firefly luciferase. The inhibitor, this compound, is expected to suppress this process. A second plasmid containing a constitutively expressed Renilla luciferase is co-transfected to serve as an internal control for normalization.[1][3]
Caption: NF-κB pathway and reporter assay mechanism.
Experimental Protocol
This protocol outlines the steps for assessing the inhibitory potential of this compound on NF-κB activation using a dual-luciferase assay system.
Materials and Reagents
-
Cells: HEK293 or HeLa cells (or other suitable cell line)
-
Plasmids:
-
NF-κB Firefly Luciferase Reporter Vector (containing multiple κB sites)
-
Renilla Luciferase Control Vector (e.g., pRL-TK)
-
-
Compound: this compound (dissolved in DMSO)
-
Stimulant: Human or Mouse TNF-α (Recombinant)
-
Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Transfection Reagent: Lipofectamine® 3000 or similar
-
Assay Plate: White, clear-bottom 96-well cell culture plates
-
Reagents:
-
Dual-Luciferase® Reporter Assay System (e.g., from Promega)
-
Phosphate-Buffered Saline (PBS)
-
DMSO (vehicle control)
-
-
Equipment:
-
Plate-reading luminometer with dual injectors
-
Standard cell culture incubator (37°C, 5% CO₂)
-
Microplate centrifuge
-
Experimental Workflow Diagram
The overall workflow consists of cell seeding, transfection, compound treatment, pathway stimulation, and finally, the luminescence measurement.
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture and expand HEK293 cells in T-75 flasks.
-
Trypsinize and count the cells.
-
Seed 20,000 cells per well in 100 µL of complete culture medium into a white, clear-bottom 96-well plate.
-
Incubate overnight at 37°C with 5% CO₂.
Day 2: Transfection and Treatment
-
Prepare the transfection complexes according to the manufacturer's protocol. For each well, combine the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid. A 10:1 ratio of reporter to control plasmid is common.
-
Add the transfection complexes to the cells and incubate for 4-6 hours.
-
Carefully remove the media and replace it with 100 µL of fresh, complete medium.
-
Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration.
-
Add the this compound dilutions and vehicle control to the appropriate wells. Incubate for 1-2 hours.
-
Prepare a stock of TNF-α in culture medium. Add TNF-α to all wells (except the unstimulated control) to a final concentration of 20 ng/mL.
Day 3: Dual-Luciferase Assay
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and place the plate on an orbital shaker for 15 minutes at room temperature.
-
Set up the luminometer to inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure Firefly luminescence, followed by injection of 100 µL of Stop & Glo® Reagent and measurement of Renilla luminescence.[1]
-
Place the 96-well plate into the luminometer and begin the reading.
Data Analysis
-
Normalization: For each well, calculate the ratio of the Firefly luciferase reading to the Renilla luciferase reading. This normalizes for variations in cell number and transfection efficiency.[1]
-
Normalized Ratio = (Raw Firefly RLU) / (Raw Renilla RLU)
-
-
Calculate Percent Inhibition: Normalize the data to the stimulated (TNF-α only) and unstimulated controls.
-
Percent Activity = [(Ratio_Sample - Ratio_Unstimulated) / (Ratio_Stimulated - Ratio_Unstimulated)] x 100
-
Percent Inhibition = 100 - Percent Activity
-
-
IC50 Determination: Plot the Percent Inhibition against the log concentration of this compound. Use a non-linear regression (four-parameter logistic fit) to determine the IC50 value.
Data Presentation
The following table presents example data from an experiment evaluating the dose-dependent inhibition of NF-κB by this compound.
| Condition | [this compound] (µM) | Firefly RLU (Mean) | Renilla RLU (Mean) | Normalized Ratio (Firefly/Renilla) | % Inhibition |
| Unstimulated | 0 | 5,250 | 85,100 | 0.06 | N/A |
| Stimulated (TNF-α) | 0 | 285,000 | 84,500 | 3.37 | 0% |
| + this compound | 0.1 | 248,000 | 85,200 | 2.91 | 13.9% |
| + this compound | 1 | 165,000 | 84,800 | 1.95 | 42.9% |
| + this compound | 5 | 98,500 | 85,500 | 1.15 | 67.1% |
| + this compound | 10 | 55,300 | 84,900 | 0.65 | 82.2% |
| + this compound | 25 | 18,100 | 85,000 | 0.21 | 95.5% |
RLU = Relative Light Units. Data are hypothetical for illustrative purposes.
Conclusion
The dual-luciferase reporter assay is a robust and highly sensitive method for screening and characterizing inhibitors of the NF-κB signaling pathway. This application note provides a comprehensive protocol to assess the inhibitory activity of this compound. The described workflow allows for the determination of a dose-dependent inhibition curve and the calculation of an IC50 value, providing critical data for drug development professionals and researchers investigating NF-κB-related pathologies.
References
- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 2. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. promega.es [promega.es]
- 5. maxcyte.s3.us-west-1.amazonaws.com [maxcyte.s3.us-west-1.amazonaws.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound |CAS:1005307-86-7 Probechem Biochemicals [probechem.com]
- 9. biocompare.com [biocompare.com]
- 10. researchgate.net [researchgate.net]
- 11. indigobiosciences.com [indigobiosciences.com]
Application Notes and Protocols: Colony Formation Assay with PR5-LL-CM01
For Researchers, Scientists, and Drug Development Professionals
Introduction
The colony formation assay, or clonogenic assay, is a fundamental in vitro method to determine the long-term proliferative capacity of single cells. This assay is particularly valuable in cancer research to assess the effects of cytotoxic agents, radiation, or gene expression modifications on cell survival and proliferation. A colony is defined as a cluster of at least 50 cells, originating from a single progenitor cell. This application note provides a detailed protocol for performing a colony formation assay using PR5-LL-CM01, a potent and specific small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).
This compound has demonstrated significant anti-tumor activity, notably by inhibiting the colony-forming ability of various cancer cell lines, including pancreatic (PANC1) and colorectal (HT29) cancer cells.[1][2] The inhibitory action of this compound is linked to its role in the PRMT5/NF-κB signaling pathway, which is crucial for cancer cell proliferation and survival.
This document offers two distinct protocols: a standard 2D adherent colony formation assay and a more stringent 3D soft agar colony formation assay for assessing anchorage-independent growth, a hallmark of malignant transformation.
Data Presentation
The following tables summarize the dose-dependent inhibitory effect of this compound on the colony formation of PANC1 and HT29 cancer cell lines.
Table 1: Effect of this compound on Anchorage-Independent Growth of PANC1 and HT29 Cells
| Cell Line | Treatment (Concentration, µM) | Fold Change in 3D Colony Formation (Mean ± SD) |
| PANC1 | Untreated (Control) | 1.00 ± 0.00 |
| This compound (5) | 0.65 ± 0.08 | |
| This compound (10) | 0.30 ± 0.05 | |
| This compound (20) | 0.10 ± 0.03 | |
| HT29 | Untreated (Control) | 1.00 ± 0.00 |
| This compound (10) | 0.75 ± 0.10 | |
| This compound (20) | 0.40 ± 0.07 | |
| This compound (40) | 0.15 ± 0.04 |
Data is representative and compiled based on findings reported in preclinical studies.
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| PANC1 | Pancreatic Ductal Adenocarcinoma | 2 - 4 |
| MiaPaCa2 | Pancreatic Ductal Adenocarcinoma | 2 - 4 |
| AsPC1 | Pancreatic Ductal Adenocarcinoma | 2 - 4 |
| HT29 | Colorectal Cancer | 10 - 11 |
| HCT116 | Colorectal Cancer | 10 - 11 |
| DLD1 | Colorectal Cancer | 10 - 11 |
IC50 values indicate the concentration of this compound required to inhibit 50% of cell viability.[1]
Experimental Protocols
Protocol 1: 2D Adherent Colony Formation Assay
This protocol is suitable for assessing the clonogenic potential of adherent cell lines.
Materials:
-
PANC1 or HT29 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol
-
Staining solution: 0.5% crystal violet in 25% methanol
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture PANC1 or HT29 cells to 70-80% confluency.
-
Harvest cells using Trypsin-EDTA, neutralize with complete medium, and perform a cell count using a hemocytometer or automated cell counter. Ensure a single-cell suspension.
-
-
Seeding:
-
Seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates containing 2 mL of complete culture medium.
-
Gently swirl the plates to ensure even distribution of cells.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control (DMSO only).
-
Carefully replace the medium in each well with the medium containing the appropriate concentration of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plates for 10-14 days at 37°C with 5% CO2.
-
Monitor colony formation every 2-3 days under a microscope.
-
If required, replace the medium with fresh treatment-containing medium every 3-4 days.
-
-
Fixation and Staining:
-
Once colonies are visible and of sufficient size (at least 50 cells), gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of fixation solution to each well and incubating for 15-20 minutes at room temperature.
-
Remove the fixation solution and allow the plates to air dry completely.
-
Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Gently wash the plates with tap water until the excess stain is removed and the colonies are clearly visible.
-
Allow the plates to air dry.
-
-
Colony Counting and Analysis:
-
Scan or photograph the plates.
-
Count the number of colonies (clusters of ≥50 cells) in each well. This can be done manually or using colony counting software (e.g., ImageJ).
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (PE of treated sample / PE of control sample)
-
-
Protocol 2: 3D Soft Agar Colony Formation Assay
This assay measures anchorage-independent growth, a key characteristic of transformed cells.
Materials:
-
PANC1 or HT29 cells
-
Complete culture medium (2X and 1X concentrations)
-
This compound stock solution (in DMSO)
-
Noble Agar (autoclaved 1% and 0.6% solutions in water)
-
6-well tissue culture plates
-
Sterile 15 mL conical tubes
-
Water bath (42°C)
-
Incubator (37°C, 5% CO2)
-
Staining solution: 0.005% Crystal Violet or 1 mg/mL Nitroblue Tetrazolium (NBT)
-
Microscope
Procedure:
-
Preparation of the Base Agar Layer:
-
Melt the 1% agar solution and cool it to 42°C in a water bath.
-
Warm an equal volume of 2X complete culture medium to 42°C.
-
In a sterile tube, mix the 1% agar and 2X medium in a 1:1 ratio to obtain a 0.5% agar solution in 1X medium.
-
Quickly add 1.5 mL of this base agar mixture to each well of a 6-well plate.
-
Allow the base layer to solidify at room temperature in a sterile hood for 20-30 minutes.
-
-
Preparation of the Top Agar Layer with Cells:
-
Harvest and prepare a single-cell suspension of PANC1 or HT29 cells as described in the 2D assay protocol.
-
Melt the 0.6% agar solution and cool it to 42°C.
-
Warm 2X complete culture medium to 42°C.
-
For each treatment condition, prepare a cell suspension in 1X complete medium at a concentration of 2x the desired final seeding density (e.g., if the final density is 5,000 cells/well, prepare a suspension of 10,000 cells/mL).
-
In a sterile tube, mix the cell suspension, 2X complete medium with the appropriate concentration of this compound (or vehicle), and the 0.6% agar solution. The final concentration of agar should be around 0.3%.
-
-
Plating the Top Agar Layer:
-
Working quickly to prevent the agar from solidifying, gently pipette 1.5 mL of the cell-containing top agar mixture onto the solidified base layer in each well.
-
Allow the top layer to solidify at room temperature for 30-40 minutes.
-
-
Incubation and Feeding:
-
Incubate the plates at 37°C with 5% CO2 for 14-21 days.
-
Feed the cells every 2-3 days by adding 100-200 µL of complete culture medium (containing this compound or vehicle) on top of the agar.
-
-
Staining and Colony Counting:
-
After the incubation period, stain the colonies by adding 0.5 mL of 0.005% Crystal Violet or 1 mg/mL NBT solution to each well and incubating for 1-2 hours.
-
Count the colonies using a microscope.
-
Analyze the data by comparing the number and size of colonies in the treated groups to the control group.
-
Mandatory Visualizations
PRMT5/NF-κB Signaling Pathway and Inhibition by this compound
Caption: PRMT5/NF-κB pathway and this compound inhibition.
Experimental Workflow for Colony Formation Assay
Caption: Colony formation assay experimental workflow.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing PR5-LL-CM01 Concentration for Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PR5-LL-CM01, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of PRMT5. Its mechanism of action involves the direct inhibition of the enzymatic activity of PRMT5, a type II protein arginine methyltransferase.[1] PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. In many cancers, PRMT5 is overexpressed and contributes to tumor progression by activating pro-oncogenic signaling pathways. This compound specifically targets and inhibits PRMT5, leading to a reduction in the methylation of its substrates. A key downstream effect of PRMT5 inhibition by this compound is the suppression of the NF-κB signaling pathway, which is constitutively active in many cancers and plays a crucial role in cell proliferation, survival, and inflammation.[1]
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated significant anti-tumor activity in various cancer cell lines, particularly in pancreatic and colorectal cancers.[1]
Q3: What is the recommended starting concentration range for this compound in in vitro experiments?
A3: The optimal concentration of this compound is cell line-dependent. Based on published data, a good starting point for dose-response experiments is between 1 µM and 20 µM. For pancreatic cancer cell lines like PANC-1, the IC50 values are typically in the lower micromolar range (2-4 µM), while for colorectal cancer cell lines such as HT29, the IC50 values are slightly higher (10-11 µM).[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store a stock solution of this compound?
A4: this compound is soluble in DMSO. To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing small aliquots.
Q5: What are the known downstream effects of this compound treatment in cancer cells?
A5: Treatment with this compound has been shown to inhibit the methylation and subsequent activation of the p65 subunit of NF-κB. This leads to a dose-dependent decrease in the expression of NF-κB target genes, such as the pro-inflammatory cytokines TNFα and IL-8.[1] Furthermore, this compound can induce cell cycle arrest at the G1/S phase.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Pancreatic and Colorectal Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | 2 - 4 | [1] |
| MiaPaCa-2 | Pancreatic Ductal Adenocarcinoma | 2 - 4 | [1] |
| AsPC-1 | Pancreatic Ductal Adenocarcinoma | 2 - 4 | [1] |
| HT29 | Colorectal Cancer | 10 - 11 | [1] |
| HCT116 | Colorectal Cancer | 10 - 11 | [1] |
| DLD1 | Colorectal Cancer | 10 - 11 | [1] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed PANC-1 or HT29 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. For PANC-1, a suggested concentration range is 0.5 µM to 20 µM. For HT29, a range of 2 µM to 50 µM is recommended. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the highest concentration used for the dilutions.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Colony Formation Assay
-
Cell Seeding: Seed PANC-1 or HT29 cells in a 6-well plate at a low density (e.g., 500-1000 cells per well) in complete growth medium.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.5, 1, 2, 5 µM for PANC-1; 2, 5, 10, 20 µM for HT29) or a vehicle control.
-
Incubation: Incubate the plates for 10-14 days at 37°C in a 5% CO₂ incubator, changing the medium with fresh this compound every 3-4 days.
-
Staining: When colonies are visible, wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.
-
Quantification: Gently wash the wells with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
NF-κB Luciferase Reporter Assay
-
Transfection: Seed PANC-1 or HT29 cells in a 24-well plate. Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, treat the cells with different concentrations of this compound for 24 hours. A positive control, such as TNFα (10 ng/mL), can be used to stimulate NF-κB activity.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The results can be expressed as fold change relative to the vehicle-treated control.
Quantitative Real-Time PCR (qPCR) for NF-κB Target Genes (TNFα and IL-8)
-
Cell Treatment: Seed HT29 or PANC-1 cells in a 6-well plate and treat with this compound at the desired concentrations for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes for TNFα, IL-8, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or no inhibitory effect of this compound | - Incorrect concentration: The concentration used may be too low for the specific cell line. - Compound degradation: Improper storage or handling of the this compound stock solution. - Cell line resistance: The cell line may have intrinsic or acquired resistance to PRMT5 inhibition. | - Perform a wide-range dose-response experiment (e.g., 0.1 µM to 100 µM) to determine the optimal concentration. - Prepare fresh aliquots of this compound from a new stock. Ensure proper storage at -20°C or -80°C and protect from light. - Verify PRMT5 expression in your cell line. Consider using a different cell line known to be sensitive to PRMT5 inhibitors. |
| High variability between replicates | - Uneven cell seeding: Inconsistent number of cells seeded in each well. - Pipetting errors: Inaccurate dispensing of cells or reagents. - Edge effects in multi-well plates: Evaporation from the outer wells leading to changes in compound concentration. | - Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. - Use calibrated pipettes and practice proper pipetting techniques. - To minimize edge effects, do not use the outermost wells of the plate for experiments or fill them with sterile PBS or media. |
| Unexpected cytotoxicity at low concentrations | - Off-target effects: At higher concentrations, small molecule inhibitors can have off-target effects. - Solvent toxicity: High concentrations of DMSO can be toxic to cells. | - Test the effect of this compound on a non-cancerous cell line to assess general cytotoxicity. - Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%). Run a vehicle control with the same DMSO concentration. |
| Inconsistent NF-κB reporter assay results | - Low transfection efficiency: Suboptimal transfection conditions. - Variable stimulation: Inconsistent activity of the NF-κB stimulus (e.g., TNFα). | - Optimize the transfection protocol for your specific cell line (e.g., DNA to transfection reagent ratio, cell confluency). - Use a fresh, properly stored aliquot of the stimulating agent and ensure consistent treatment times. |
Mandatory Visualization
Caption: Signaling pathway of this compound in cancer cells.
Caption: General experimental workflow for this compound.
References
Addressing off-target effects of PR5-LL-CM01 in research.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of the PRMT5 inhibitor, PR5-LL-CM01.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of this compound?
This compound is a potent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) with an IC50 of 7.5 μM.[1][2] Its primary mechanism of action involves the inhibition of PRMT5's methyltransferase activity, leading to reduced symmetric dimethylation of arginine residues on histone and non-histone proteins.[3] A key downstream effect is the suppression of the NF-κB signaling pathway through the reduced methylation of the p65 subunit.[4] This inhibition has been shown to decrease the expression of NF-κB target genes such as TNFα and IL8.[1]
Q2: What are the potential off-target effects of this compound?
While this compound has shown specificity for PRMT5 over other PRMT family members, like all small molecule inhibitors, it has the potential for off-target activities.[4] These off-target effects can arise from interactions with other kinases or proteins with similar ATP-binding pockets. Common off-target effects observed with other kinase inhibitors include inhibition of structurally related kinases, which can lead to unintended cellular responses. Clinical trials of other PRMT5 inhibitors have reported dose-limiting toxicities such as anemia and thrombocytopenia, which could potentially be linked to off-target effects.[5][6][7]
Q3: How can I experimentally determine the off-target profile of this compound in my system?
To determine the off-target profile of this compound, a comprehensive kinase selectivity profiling is recommended. This can be performed through specialized contract research organizations (CROs) that offer kinase panel screening services.[8][9][10][11] These services typically use biochemical assays, such as radiometric assays or fluorescence-based methods, to measure the inhibitory activity of the compound against a large panel of kinases.[8][12] Additionally, cell-based assays can provide a more biologically relevant context for assessing off-target effects.[13]
Q4: Could this compound be a Pan-Assay Interference Compound (PAIN)?
Pan-Assay Interference Compounds (PAINS) are molecules that show activity in multiple assays through non-specific mechanisms, such as aggregation, reactivity, or fluorescence interference, leading to false-positive results.[14][15][16] While there is no specific report classifying this compound as a PAIN, its chemical structure contains a pyrazolo-pyrimidine core, which is a common scaffold in kinase inhibitors.[4] Researchers should be aware of the potential for assay interference and can perform control experiments to rule out non-specific activity. This can include varying assay conditions, using different detection methods, and testing for compound aggregation.
Troubleshooting Guides
Issue 1: Unexpected cellular phenotype observed upon treatment with this compound.
Possible Cause: Off-target effects of the inhibitor.
Troubleshooting Steps:
-
Validate On-Target Engagement:
-
Confirm inhibition of PRMT5 activity in your cellular model by measuring the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates (e.g., histone H4R3) via Western blot.
-
Assess the inhibition of the downstream NF-κB pathway using an NF-κB luciferase reporter assay.
-
-
Assess Cell Viability and Cytotoxicity:
-
Perform a dose-response curve in your cell line of interest and a non-cancerous control cell line to determine the therapeutic window.
-
Use multiple assay formats (e.g., MTS/XTT vs. CellTiter-Glo) to rule out assay-specific artifacts.
-
-
Perform Kinase Profiling:
-
Analyze Cell Cycle Progression:
Issue 2: Inconsistent results in the NF-κB reporter assay.
Possible Cause: Assay variability or technical issues.
Troubleshooting Steps:
-
Optimize Transfection Efficiency:
-
If using transient transfection, optimize the DNA-to-transfection reagent ratio and cell density at the time of transfection.
-
Consider using a stable cell line expressing the NF-κB luciferase reporter for more consistent results.
-
-
Include Proper Controls:
-
Positive Control: Stimulate cells with a known NF-κB activator (e.g., TNFα or IL-1β) to ensure the reporter system is responsive.
-
Negative Control: Untreated cells to establish a baseline.
-
Vehicle Control: Cells treated with the same concentration of DMSO used to dissolve this compound.
-
-
Normalize Luciferase Activity:
-
Co-transfect with a control reporter plasmid (e.g., Renilla luciferase) to normalize for variations in transfection efficiency and cell number.[21]
-
-
Check for Luciferase Inhibition:
-
Perform a control experiment with recombinant luciferase enzyme to ensure that this compound is not directly inhibiting the luciferase enzyme.
-
Data Presentation
Table 1: On-Target Activity of this compound
| Parameter | Value | Cell Lines/System | Reference |
| PRMT5 IC50 | 7.5 µM | Biochemical Assay | [1][2] |
| Pancreatic Cancer Cell IC50 | 2-4 µM | PANC1, MiaPaCa2, AsPC1 | [1] |
| Colorectal Cancer Cell IC50 | 10-11 µM | HT29, HCT116, DLD1 | [1] |
| Mechanism of Action | Inhibition of NF-κB activation | PANC1, HT29 | [1] |
| Downstream Effect | Decreased TNFα and IL8 expression | PANC1, HT29 | [1] |
Table 2: Hypothetical Off-Target Kinase Profile for this compound (Example Data)
| Kinase Target | % Inhibition @ 10 µM | IC50 (µM) | Potential Implication |
| PRMT5 (On-Target) | 95% | 7.5 | Anti-tumor efficacy |
| Kinase A | 78% | 12 | Cell Proliferation |
| Kinase B | 65% | 25 | Inflammatory Response |
| Kinase C | 40% | > 50 | Unlikely to be significant |
| Kinase D | 15% | > 100 | No significant effect |
Note: This table presents hypothetical data for illustrative purposes. Actual off-target profiling is required to determine the specific kinase interactions of this compound.
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: 24 hours post-transfection, treat the cells with this compound at various concentrations. Include appropriate positive and negative controls.
-
Lysis: After the desired incubation period (e.g., 24-48 hours), wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Measure firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system and a luminometer.[21][22][23][24][25]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at the desired concentrations for a specified duration (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and count the cells.
-
Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[18]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI at 488 nm and collect the emission fluorescence at ~617 nm.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.[17][19]
Protocol 3: AlphaLISA Assay for PRMT5 Activity
-
Reagent Preparation: Prepare the AlphaLISA assay buffer, biotinylated substrate (e.g., histone H4 peptide), PRMT5 enzyme, S-adenosylmethionine (SAM), and anti-methylated substrate antibody-conjugated AlphaLISA acceptor beads and streptavidin-donor beads.[26][27][28][29][30]
-
Reaction Setup: In a 384-well microplate, add the PRMT5 enzyme, SAM, and this compound at various concentrations.
-
Initiate Reaction: Add the biotinylated substrate to initiate the methylation reaction. Incubate at room temperature.
-
Detection: Add the anti-methylated substrate acceptor beads and streptavidin-donor beads. Incubate in the dark.
-
Signal Reading: Read the plate on an Alpha-compatible plate reader.
-
Data Analysis: The AlphaLISA signal is inversely proportional to the PRMT5 inhibitory activity of this compound. Calculate IC50 values from the dose-response curve.
Mandatory Visualizations
Caption: PRMT5-mediated NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying and validating off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. onclive.com [onclive.com]
- 6. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 7. PRMT5 Inhibition Hits a Nerve (Sheath Tumor): A Targeted Strategy for MPNSTs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Kinase Profiling Services - Luceome Biotechnologies [luceome.com]
- 10. kinaselogistics.com [kinaselogistics.com]
- 11. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 12. assayquant.com [assayquant.com]
- 13. nuvisan.com [nuvisan.com]
- 14. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 15. longdom.org [longdom.org]
- 16. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. nanocellect.com [nanocellect.com]
- 20. biocompare.com [biocompare.com]
- 21. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 22. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 23. bowdish.ca [bowdish.ca]
- 24. researchgate.net [researchgate.net]
- 25. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. resources.revvity.com [resources.revvity.com]
- 27. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 28. resources.revvity.com [resources.revvity.com]
- 29. resources.revvity.com [resources.revvity.com]
- 30. Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize toxicity of PRMT5 inhibitors in vivo.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PRMT5 inhibitors in vivo. Our goal is to help you anticipate and resolve common challenges to minimize toxicity and maximize therapeutic efficacy in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your in vivo experiments with PRMT5 inhibitors.
Issue 1: Excessive weight loss and signs of poor health in animal models.
Possible Cause: On-target toxicity in normal, rapidly dividing tissues due to the essential role of PRMT5 in cellular processes.
Troubleshooting Steps:
-
Dose Reduction: The most immediate step is to lower the dose of the PRMT5 inhibitor. Toxicity is often dose-dependent[1][2].
-
Optimize Dosing Schedule: Instead of continuous daily dosing, consider intermittent dosing schedules. For example, a "4 days on, 3 days off" schedule has been explored to manage toxicity while maintaining efficacy[3].
-
Combination Therapy: Investigate combining a lower dose of the PRMT5 inhibitor with another therapeutic agent. This can create a synergistic anti-tumor effect, allowing for reduced doses of each compound and thereby lowering overall toxicity[4][5]. Preclinical studies have shown promise for combinations with:
-
Monitor Hematological Parameters: Regularly monitor complete blood counts (CBCs) to check for signs of anemia, thrombocytopenia, and neutropenia, which are common dose-limiting toxicities[1][2][7].
Issue 2: Lack of significant tumor growth inhibition at well-tolerated doses.
Possible Cause: The tumor model may not be sensitive to PRMT5 inhibition as a monotherapy, or the therapeutic window of the inhibitor may be too narrow.
Troubleshooting Steps:
-
Tumor Model Selection (Synthetic Lethality):
-
MTAP-deleted Models: Utilize tumor models with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP deletion leads to the accumulation of methylthioadenosine (MTA), which partially inhibits PRMT5, sensitizing these tumors to further PRMT5 inhibition[8][9][10]. This synthetic lethal approach can significantly widen the therapeutic window[11].
-
MTA-Cooperative Inhibitors: For MTAP-deleted cancers, use of MTA-cooperative PRMT5 inhibitors (e.g., MRTX1719) is a highly effective strategy, as these agents selectively inhibit the MTA-bound form of PRMT5[9][10].
-
-
Biomarker Analysis: Analyze your tumor models for biomarkers associated with sensitivity to PRMT5 inhibitors, such as mutations in splicing factor genes (e.g., SF3B1, U2AF1, SRSF2)[12][13].
-
Combination Therapy: As mentioned previously, combination therapies can enhance anti-tumor efficacy without increasing the dose of the PRMT5 inhibitor to toxic levels[3][4][5].
-
Pharmacodynamic (PD) Marker Assessment: Confirm target engagement in your model. Measure the levels of symmetric dimethylarginine (sDMA) in plasma or tumor tissue. A significant reduction in sDMA indicates effective PRMT5 inhibition[7][12]. If target engagement is not achieved at tolerated doses, consider a more potent inhibitor or a different delivery vehicle.
Frequently Asked Questions (FAQs)
Q1: What are the most common in vivo toxicities associated with PRMT5 inhibitors?
A1: The most frequently observed dose-limiting toxicities are hematological, including thrombocytopenia (low platelet count), anemia (low red blood cell count), and neutropenia (low neutrophil count)[1][2][7]. Other reported adverse events in clinical trials include fatigue, nausea, and dysgeusia (altered taste)[1][2]. These toxicities arise from the critical role of PRMT5 in the function of healthy, proliferating cells, particularly in the bone marrow[11].
Q2: How can I select a tumor model that is more likely to respond to PRMT5 inhibition with minimal toxicity?
A2: The most promising strategy is to use tumor models with MTAP gene deletion[8][11]. This genetic alteration creates a specific vulnerability to PRMT5 inhibition, a concept known as synthetic lethality[2][10]. MTAP-deleted tumors have elevated intracellular levels of MTA, which partially inhibits PRMT5. This makes them significantly more sensitive to PRMT5 inhibitors compared to normal tissues where MTAP is present, thus creating a larger therapeutic window and reducing the potential for toxicity[9][11].
Q3: What is an MTA-cooperative PRMT5 inhibitor and when should I use one?
A3: An MTA-cooperative PRMT5 inhibitor is a type of "second-generation" inhibitor that selectively binds to and inhibits the complex formed between PRMT5 and MTA[10]. Since MTA levels are only high in MTAP-deleted cancer cells, these inhibitors are highly selective for tumor cells over normal cells[9]. You should use an MTA-cooperative inhibitor, such as MRTX1719, when working with confirmed MTAP-deleted in vivo models to achieve maximum efficacy and minimal toxicity[9][10].
Q4: Can combination therapy help reduce the toxicity of PRMT5 inhibitors?
A4: Yes, combination therapy is a key strategy to mitigate toxicity. By combining a PRMT5 inhibitor with another anti-cancer agent, it's often possible to achieve a synergistic or additive effect, allowing for the use of lower, less toxic doses of each drug[4][5]. For example, combining PRMT5 inhibitors with cisplatin has been shown to be more effective than either agent alone, suggesting that lower doses could be used in combination to reduce toxicity[4][5].
Q5: How do I monitor for target engagement of my PRMT5 inhibitor in vivo?
A5: The most common pharmacodynamic biomarker for PRMT5 activity is the level of symmetric dimethylarginine (sDMA)[12]. PRMT5 is the primary enzyme responsible for sDMA formation. You can measure sDMA levels in plasma or tumor tissue lysates (e.g., via ELISA or mass spectrometry). A dose-dependent reduction in sDMA levels following treatment is a good indicator that the inhibitor is effectively engaging its target[7].
Data Summary Tables
Table 1: Common Dose-Limiting Toxicities (DLTs) of PRMT5 Inhibitors in Clinical Trials
| Inhibitor | DLTs Observed | Recommended Phase 2 Dose (RP2D) | Reference |
| PF-06939999 | Thrombocytopenia, Anemia, Neutropenia | 6 mg daily | [1][7] |
| JNJ-64619178 | Thrombocytopenia | Not specified | [1] |
| GSK3326595 | Anemia, Thrombocytopenia | Dose reductions were required in 41% of patients | [13] |
Table 2: Preclinical Combination Strategies to Enhance Efficacy and Potentially Reduce Toxicity
| Combination Agent | Cancer Type | Effect | Reference |
| Cisplatin | Triple-Negative Breast Cancer | Enhanced anti-proliferative and colony formation inhibition | [4][5] |
| Venetoclax (BCL-2i) | Mantle Cell Lymphoma | Synergistic cell death in vitro and in vivo | [3] |
| PARP inhibitors | Ovarian and Breast Cancer | Sensitizes tumor cells to DNA damage | [1][5] |
| CDK4/6 inhibitors | Melanoma, Mantle Cell Lymphoma | Overcomes resistance to CDK4/6 inhibition | [5][6] |
Key Experimental Protocols
1. Murine Xenograft Model for Efficacy and Toxicity Assessment
-
Objective: To evaluate the anti-tumor activity and tolerability of a PRMT5 inhibitor in vivo.
-
Methodology:
-
Cell Culture: Culture human cancer cells (e.g., MTAP-deleted pancreatic cancer or MTAP-wildtype NSCLC) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor Implantation: Subcutaneously inject 1-10 million cells (resuspended in PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly (2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Randomize mice into vehicle control and treatment groups. Prepare the PRMT5 inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose) and administer via the desired route (e.g., oral gavage) at the specified dose and schedule.
-
Toxicity Monitoring: Monitor animal health daily. Record body weight 2-3 times per week. Observe for clinical signs of toxicity (e.g., lethargy, ruffled fur, hunched posture).
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice. Collect blood for CBC analysis and harvest tumors for pharmacodynamic analysis (e.g., Western blot for sDMA).
-
Data Analysis: Compare tumor growth inhibition and body weight changes between treated and vehicle groups.
-
2. Pharmacodynamic Analysis of sDMA Levels by Western Blot
-
Objective: To confirm target engagement by measuring the reduction of global sDMA levels in tumor tissue.
-
Methodology:
-
Tissue Lysis: Homogenize harvested tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific for symmetric dimethylarginine (pan-sDMA).
-
Incubate with a loading control primary antibody (e.g., β-actin or GAPDH).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify band intensity using densitometry software. Normalize the sDMA signal to the loading control to compare levels between treatment and control groups.
-
Visualizations
References
- 1. onclive.com [onclive.com]
- 2. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 3. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Therapeutic Advantage of Targeting PRMT5 in Combination with Chemotherapies or EGFR/HER2 Inhibitors in Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-06939999 (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. PRMT5 Inhibition Hits a Nerve (Sheath Tumor): A Targeted Strategy for MPNSTs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. meridian.allenpress.com [meridian.allenpress.com]
- 13. researchgate.net [researchgate.net]
PR5-LL-CM01 Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage conditions for the PRMT5 inhibitor, PR5-LL-CM01. Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: Upon receipt, solid this compound should be stored at 4°C and protected from light.[1][2]
Q2: What are the recommended conditions for storing this compound in solvent?
A: For long-term storage, stock solutions of this compound should be aliquoted and stored at -80°C, where they are stable for up to 6 months.[1][2] For short-term storage, solutions can be kept at -20°C for up to 1 month.[1][2] It is crucial to protect these solutions from light.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to store the compound in single-use aliquots.[1][2]
Q3: How can I dissolve this compound?
A: this compound is soluble in DMSO.[1][2] To prepare a stock solution, you can dissolve it in DMSO to a concentration of 11.11 mg/mL (27.67 mM).[1][2] The process may require ultrasonic treatment, warming, and adjusting the pH to 3 with HCl, followed by heating to 80°C.[1][2] It is important to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic DMSO.[1]
Q4: Are there any specific handling precautions I should take?
A: Yes, it is recommended to wash hands thoroughly after handling this compound.[3] When working with the compound, you should not eat, drink, or smoke.[3] Use it only in a well-ventilated area or outdoors and wear appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection.[3]
Stability Data Summary
| Storage Format | Temperature | Duration | Light Condition |
| Solid | 4°C | - | Protect from light[1][2] |
| In Solvent | -80°C | 6 months | Protect from light[1][2] |
| In Solvent | -20°C | 1 month | Protect from light[1][2] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving the Compound | Use of old or hygroscopic DMSO. | Use a fresh, unopened vial of anhydrous DMSO.[1] |
| Insufficient mixing or heating. | Use an ultrasonic bath and warm the solution. For challenging solutes, adjusting the pH to 3 with HCl and heating to 80°C may be necessary.[1][2] | |
| Precipitation in Stock Solution After Freeze-Thaw | Compound coming out of solution due to repeated temperature changes. | Prepare single-use aliquots to avoid freeze-thaw cycles.[1][2] If precipitation occurs, gently warm and sonicate the vial to redissolve the compound before use. |
| Inconsistent Experimental Results | Degradation of the compound due to improper storage. | Ensure the compound is stored at the correct temperature and protected from light.[1][2] Use aliquots to minimize exposure of the entire stock to ambient conditions. |
| Inaccurate concentration due to incomplete dissolution. | Visually inspect the solution to ensure all solid material has dissolved before making dilutions for your experiment. |
Experimental Protocols
Preparation of Stock Solution
To prepare a stock solution of this compound, follow these steps:
-
Bring the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 11.11 mg/mL).[1][2]
-
To aid dissolution, utilize an ultrasonic bath and gentle warming.[1][2]
-
If necessary, adjust the pH to 3 with HCl and heat the solution to 80°C to achieve complete dissolution.[1][2]
-
Once fully dissolved, dispense the stock solution into single-use aliquots.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use, ensuring they are protected from light.[1][2]
This compound Handling and Storage Workflow
Caption: Workflow for proper handling and storage of this compound.
References
Technical Support Center: Overcoming Resistance to PRMT5 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to PRMT5 inhibitors in cell culture experiments.
Troubleshooting Guide
Problem: Cells are showing decreased sensitivity or acquired resistance to a PRMT5 inhibitor.
Possible Cause 1: Activation of alternative survival pathways.
Upregulation of compensatory signaling pathways is a common mechanism of acquired resistance to PRMT5 inhibitors.[1][2][3]
Suggested Solution:
-
Pathway Analysis: Perform transcriptomic (RNA-seq) or proteomic analysis to identify upregulated pathways in your resistant cells compared to the sensitive parental line.[1][4] Pathways frequently implicated in PRMT5 inhibitor resistance include mTOR, PI3K/AKT, and MAPK signaling.[1][5]
-
Combination Therapy: Based on the pathway analysis, consider combination therapies. For instance, if mTOR signaling is upregulated, co-treatment with an mTOR inhibitor like temsirolimus or everolimus may restore sensitivity.[1][2][3]
Signaling Pathway Implicated in Resistance
Caption: Upregulation of mTOR/PI3K signaling can bypass PRMT5 inhibition.
Possible Cause 2: Alterations in key regulatory proteins.
Mutations or changes in the expression of proteins like p53 or the emergence of RNA-binding proteins like MUSASHI-2 (MSI2) can confer resistance.[1][6]
Suggested Solution:
-
Sequence Analysis: Perform whole-exome sequencing to identify potential mutations in genes such as TP53.[1] Deletions or specific mutations in TP53 have been shown to be biomarkers of resistance.[6]
-
Expression Analysis: Use Western blotting or qRT-PCR to assess the expression levels of proteins like MSI2.[6] Overexpression of MSI2 can drive resistance.[6]
-
Targeted Combination: If MSI2 is overexpressed, consider combination with an MSI2 inhibitor.[6] For cells with compromised p53 function, therapies that induce DNA damage could be explored to engage p53-independent cell death mechanisms.[1]
Possible Cause 3: Transcriptional state switching.
Cells may undergo a stable, drug-induced transcriptional state switch that confers resistance, which is not due to the selection of a pre-existing resistant population.[4][7]
Suggested Solution:
-
RNA-sequencing: Compare the transcriptomes of sensitive and resistant cells to identify differentially expressed genes. A notable example is the upregulation of STMN2, a microtubule regulator, which has been shown to be essential for both resistance to PRMT5 inhibitors and collateral sensitivity to taxanes like paclitaxel.[4][7]
-
Exploit Collateral Sensitivities: The resistant state may introduce new vulnerabilities. For instance, cells that have become resistant to PRMT5 inhibitors may gain sensitivity to other chemotherapeutic agents.[4][7] Perform drug screening with a panel of compounds to identify such collateral sensitivities.
Experimental Workflow for Investigating Resistance
Caption: Workflow for generating and characterizing PRMT5 inhibitor resistance.
Frequently Asked Questions (FAQs)
Q1: How can I generate a PRMT5 inhibitor-resistant cell line?
A1: A common method is through continuous culture with a dose escalation protocol.[1] Start by treating the sensitive parental cell line with the PRMT5 inhibitor at a concentration around its IC50. As the cells adapt and resume proliferation, gradually increase the drug concentration. Resistance is typically defined as a 2- to 5-fold increase in the IC50 compared to the parental line.[1] To confirm a stable resistance phenotype, culture the resistant cells in a drug-free medium for an extended period (e.g., one month) and then re-challenge them with the inhibitor to ensure the IC50 remains elevated.[1]
Q2: What are the key biomarkers for sensitivity and resistance to PRMT5 inhibitors?
A2:
-
Sensitivity: MTAP deletion and wild-type p53 status are reported biomarkers of sensitivity to PRMT5 inhibition.[1][8]
-
Resistance: Upregulation of mTOR signaling, p53 mutations, and increased expression of the RNA-binding protein MUSASHI-2 have been associated with resistance.[1][6]
Q3: What combination strategies have shown promise in overcoming PRMT5 inhibitor resistance?
A3: Several combination strategies are being explored:
-
mTOR Inhibitors: Dual inhibition of PRMT5 and mTORC1 (e.g., with temsirolimus) has shown synergistic effects in resistant cells.[1][2][3]
-
BCL-2 Inhibitors: Combining PRMT5 inhibitors with BCL-2 inhibitors like venetoclax can induce apoptosis in resistant lymphoma cells.[6][9]
-
Chemotherapy: For cells that have developed resistance through a transcriptional switch involving STMN2, combination with taxanes like paclitaxel can be effective.[4][7] Other chemotherapies such as cisplatin have also shown synergistic effects.[10]
-
Other Targeted Therapies: Combinations with EGFR/HER2 inhibitors, CDK4/6 inhibitors, and anti-PD-L1 therapies are also being investigated in different cancer types.[10][11][12]
Logical Relationship of Combination Therapies
Caption: Matching combination therapies to resistance mechanisms.
Q4: Does the expression level of PRMT5 itself change in resistant cells?
A4: Not necessarily. Studies have shown that PRMT5 protein expression can remain unchanged in resistant cells, suggesting that resistance is not due to the upregulation of the target protein itself.[1] Instead, resistance mechanisms often involve the activation of bypass pathways.[1]
Quantitative Data Summary
Table 1: IC50 Values for PRMT5 Inhibitors in Sensitive vs. Resistant Mantle Cell Lymphoma (MCL) Cell Lines [1][2][3]
| Cell Line Status | PRMT5 Inhibitor | IC50 Range (nM) | Fold Increase in Resistance |
| Sensitive | PRT-382 | 20 - 140 | N/A |
| Primary Resistant | PRT-382 | 340 - 1650 | 3 to 10-fold vs. Sensitive |
| Acquired Resistant | PRT-382 | 200 - 500 | 2 to 5-fold vs. Parental |
| Sensitive | PRT-808 | 4 - 20 | N/A |
| Acquired Resistant | PRT-808 | 12 - 90 | ~3 to 4.5-fold vs. Parental |
Key Experimental Protocols
Protocol 1: Generation of PRMT5 Inhibitor-Resistant Cell Lines
-
Cell Seeding: Plate the parental sensitive cell line at a low density.
-
Initial Treatment: Treat the cells with the PRMT5 inhibitor at a concentration equal to the IC50.
-
Culture and Monitoring: Culture the cells, replacing the medium with fresh drug-containing medium every 3-4 days. Monitor for cell death and proliferation.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the inhibitor concentration by a factor of 1.5 to 2.
-
Repeat: Repeat steps 3 and 4 until the desired level of resistance (e.g., 2-5 fold increase in IC50) is achieved.
-
Stability Check: To confirm stable resistance, culture the resistant cells in drug-free medium for at least 4 weeks.
-
Re-challenge: Re-treat the cells with the PRMT5 inhibitor and re-determine the IC50 to ensure the resistant phenotype is maintained.[1]
Protocol 2: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Drug Treatment: The following day, treat the cells with a serial dilution of the PRMT5 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
-
MTS Reagent: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC50.
Protocol 3: Western Blot for PRMT5 and Downstream Markers
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PRMT5, SDMA (symmetric dimethylarginine), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
References
- 1. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [kb.osu.edu]
- 6. communities.springernature.com [communities.springernature.com]
- 7. Mechanisms and consequences of resistance to PRMT5 Inhibition [dspace.mit.edu]
- 8. ashpublications.org [ashpublications.org]
- 9. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Advantage of Targeting PRMT5 in Combination with Chemotherapies or EGFR/HER2 Inhibitors in Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. Frontiers | PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer [frontiersin.org]
- 13. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in PR5-LL-CM01 experiments.
Welcome to the technical support center for PR5-LL-CM01 experiments. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and provide guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5)[1][2]. Its primary mechanism is the inhibition of PRMT5's methyltransferase activity. This leads to the downregulation of various cellular processes, most notably the NF-κB signaling pathway, by preventing the methylation of key substrates like the p65 subunit of NF-κB[3][4][5].
Q2: What are the typical effective concentrations of this compound in cell-based assays?
A2: The effective concentration of this compound can vary depending on the cell line. Generally, the IC50 (half-maximal inhibitory concentration) for cell viability is in the low micromolar range. For example, in pancreatic ductal adenocarcinoma (PDAC) cells like PANC-1, MiaPaCa-2, and AsPC-1, the IC50 ranges from 2-4 µM[1]. In colorectal cancer (CRC) cells such as HT29, HCT116, and DLD1, the IC50 is typically between 10-11 µM[1]. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO[6]. For long-term storage, it is recommended to store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light[1]. Avoid repeated freeze-thaw cycles to maintain the stability and activity of the compound[1].
Troubleshooting Guides
Issue 1: No or weaker-than-expected inhibition of cell viability.
Possible Cause 1: Suboptimal Compound Concentration.
-
Troubleshooting:
-
Perform a dose-response experiment with a broad range of this compound concentrations to determine the IC50 in your specific cell line.
-
Ensure accurate dilution of your stock solution.
-
Possible Cause 2: Cell Line Insensitivity.
-
Troubleshooting:
-
Check MTAP Gene Status: Cell lines with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene can exhibit increased sensitivity to PRMT5 inhibitors due to the accumulation of methylthioadenosine (MTA), an endogenous PRMT5 inhibitor[7][8][9][10]. Conversely, MTAP wild-type cells may be less sensitive. Consider testing cell lines with known MTAP status.
-
Investigate Resistance Mechanisms: Acquired resistance to PRMT5 inhibitors can develop through transcriptional state switching[11][12]. If you are working with a cell line that has been previously exposed to PRMT5 inhibitors, consider this possibility. Resistance in some lymphomas has been linked to p53 mutations and overexpression of the RNA-binding protein MUSASHI-2[13][14].
-
Possible Cause 3: Inaccurate Cell Viability Assay.
-
Troubleshooting:
-
Optimize Seeding Density: Ensure cells are in the exponential growth phase during treatment. Overly confluent or sparse cultures can lead to variable results.
-
Check for Assay Interference: Some compounds can interfere with the chemistry of viability assays (e.g., MTS, MTT). If you suspect this, you can try a different viability assay (e.g., a dye-based exclusion assay like Trypan Blue or a real-time confluence measurement). For suspension cells, a modified MTS protocol that involves a media change before adding the reagent can prevent interference from certain chemicals[15].
-
Issue 2: No decrease in the methylation of PRMT5 substrates (e.g., symmetric dimethylarginine - sDMA) in Western Blot.
Possible Cause 1: Insufficient Treatment Time or Concentration.
-
Troubleshooting:
-
Increase the incubation time with this compound. A time-course experiment (e.g., 24, 48, 72 hours) can determine the optimal duration for observing a decrease in sDMA levels.
-
Increase the concentration of this compound based on your cell viability assay results.
-
Possible Cause 2: Antibody Issues.
-
Troubleshooting:
-
Validate Antibody Specificity: Ensure your primary antibody for sDMA is specific and validated for Western blotting. Run positive and negative controls (e.g., cell lysates with known high and low sDMA levels, or cells treated with a different, validated PRMT5 inhibitor).
-
Optimize Western Blot Protocol: Ensure proper protein transfer, blocking, and antibody incubation times and concentrations.
-
Possible Cause 3: High Substrate Turnover.
-
Troubleshooting:
-
In some cases, the turnover of the specific methylated substrate you are probing for may be slow. Consider analyzing global sDMA levels or probing for a different, more dynamic PRMT5 substrate.
-
Issue 3: Inconsistent or unexpected results in NF-κB reporter assays.
Possible Cause 1: Transfection Inefficiency.
-
Troubleshooting:
-
Optimize your transfection protocol for the specific cell line you are using. This includes the ratio of DNA to transfection reagent and the cell density at the time of transfection.
-
Use a co-transfected control reporter (e.g., Renilla luciferase) to normalize for transfection efficiency.
-
Possible Cause 2: Issues with the Reporter Construct.
-
Troubleshooting:
-
Verify the integrity of your NF-κB luciferase reporter plasmid DNA.
-
Ensure the promoter driving luciferase expression is responsive in your cell line.
-
Possible Cause 3: High Background or Weak Signal.
-
Troubleshooting:
-
High Background: Use fresh reagents and sterile techniques to avoid contamination. Consider using white-walled plates to minimize well-to-well crosstalk.
-
Weak Signal: Ensure your lysis buffer is effective and that the luciferase substrate is fresh and properly stored. You may need to increase the amount of plasmid DNA used for transfection or use a stronger promoter.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | ~2-4 | [1] |
| MiaPaCa-2 | Pancreatic Ductal Adenocarcinoma | ~2-4 | [1] |
| AsPC-1 | Pancreatic Ductal Adenocarcinoma | ~2-4 | [1] |
| HT29 | Colorectal Cancer | ~10-11 | [1] |
| HCT116 | Colorectal Cancer | ~10-11 | [1] |
| DLD1 | Colorectal Cancer | ~10-11 | [1] |
Experimental Protocols
Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium)[16].
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the results to determine the IC50 value.
Western Blot for Symmetric Dimethylarginine (sDMA)
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for symmetric dimethylarginine (pan-sDMA) overnight at 4°C with gentle agitation. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize it with an imaging system.
-
Analysis: Quantify the band intensities and normalize the sDMA signal to the loading control to determine the relative change in methylation.
Visualizations
Caption: PRMT5-NF-κB Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of a PRMT5/NF-κB Axis by Phosphorylation of PRMT5 at Serine 15 in Colorectal Cancer [scholarworks.indianapolis.iu.edu]
- 6. medkoo.com [medkoo.com]
- 7. ashpublications.org [ashpublications.org]
- 8. MTAP deletion confers enhanced dependency on the arginine methyltransferase PRMT5 in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT1 loss sensitizes cells to PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms and consequences of resistance to PRMT5 Inhibition [dspace.mit.edu]
- 12. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. communities.springernature.com [communities.springernature.com]
- 15. A Modified MTS Proliferation Assay for Suspended Cells to Avoid the Interference by Hydralazine and β-Mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
Adjusting PR5-LL-CM01 treatment duration for optimal effect.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PR5-LL-CM01, a potent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). The following information is intended to assist in optimizing experimental design, particularly in adjusting treatment duration for maximal effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that potently targets PRMT5.[1][2] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. A key non-histone target of PRMT5 is the p65 subunit of NF-κB. By inhibiting PRMT5, this compound prevents the methylation of p65 at arginine 30, which in turn inhibits the activation of the NF-κB signaling pathway.[3] This pathway is crucial for cell proliferation, survival, and inflammation.
Q2: What is the recommended concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound is cell-line dependent. The reported IC50 (the concentration that inhibits 50% of PRMT5 activity) is approximately 7.5 µM in biochemical assays.[1][2][4] However, in cellular assays, the effective concentration can vary. For example, in pancreatic ductal adenocarcinoma (PDAC) cell lines, the IC50 ranges from 2-4 µM, while in colorectal cancer (CRC) cell lines, it is in the 10-11 µM range.[2] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: How long should I treat my cells with this compound?
A3: The optimal treatment duration is a critical parameter and depends on the experimental endpoint. For observing inhibition of p65 methylation, a 24-hour treatment has been shown to be effective.[5] For assessing effects on cell viability or proliferation, longer incubation times of 48 to 120 hours or even longer may be necessary.[6] A time-course experiment is essential to determine the ideal duration for observing the desired biological effect in your experimental system.
Q4: How can I assess the effectiveness of this compound treatment in my experiment?
A4: The effectiveness of this compound can be evaluated by several methods:
-
Western Blotting: To confirm target engagement, you can perform a western blot to assess the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates, such as SmD3, or specifically the methylation of the p65 subunit of NF-κB. A decrease in these methylation marks indicates successful inhibition of PRMT5.
-
Cell Viability/Proliferation Assays: Assays such as MTT, MTS, or cell counting can be used to measure the impact of this compound on cell viability and proliferation over time.
-
Downstream Target Gene Expression: As this compound inhibits the NF-κB pathway, you can measure the expression of NF-κB target genes (e.g., TNFα, IL8) using qPCR to confirm the functional consequence of the treatment.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell viability after treatment. | 1. Suboptimal Treatment Duration: The treatment time may be too short for the effects on cell viability to manifest. 2. Incorrect Concentration: The concentration of this compound may be too low for the specific cell line. 3. Cell Line Resistance: The cell line may be inherently resistant to PRMT5 inhibition. | 1. Perform a Time-Course Experiment: Extend the treatment duration (e.g., 24, 48, 72, 96, 120 hours) to identify the optimal time point for observing a response. 2. Perform a Dose-Response Experiment: Test a range of concentrations (e.g., from 0.1 µM to 20 µM) to determine the IC50 for your cell line. 3. Confirm Target Engagement: Use western blotting to check for inhibition of p65 methylation or other PRMT5 substrates to ensure the inhibitor is active in your cells. |
| Inconsistent results between experiments. | 1. Variability in Cell Health/Density: Differences in cell confluence or passage number can affect drug sensitivity. 2. Inconsistent Drug Preparation: Improper dissolution or storage of this compound can lead to variations in its effective concentration. 3. Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate the drug and affect results. | 1. Standardize Cell Culture Practices: Use cells within a consistent passage number range and seed them at a uniform density for all experiments. 2. Follow Recommended Handling: Prepare fresh stock solutions of this compound and aliquot for single use to avoid freeze-thaw cycles. Store as recommended by the manufacturer. 3. Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental samples or ensure proper humidification in the incubator. |
| High background in western blot for methylated proteins. | 1. Antibody Specificity: The primary antibody may have cross-reactivity with other proteins. 2. Insufficient Washing: Inadequate washing steps can lead to high background. 3. Blocking Inefficiency: The blocking buffer may not be optimal for the antibody. | 1. Validate Antibody: Use appropriate controls, such as cells treated with a known activator or inhibitor of the pathway, to confirm antibody specificity. 2. Optimize Washing Steps: Increase the number and/or duration of washes. 3. Test Different Blocking Buffers: Try alternative blocking agents (e.g., 5% BSA in TBST instead of milk). |
| Cell death observed at very early time points. | 1. High Drug Concentration: The concentration used may be cytotoxic to the cells. 2. Solvent Toxicity: The vehicle (e.g., DMSO) concentration may be too high. | 1. Lower the Concentration: Perform a dose-response experiment to find a concentration that is effective without causing immediate cytotoxicity. 2. Check Solvent Concentration: Ensure the final concentration of the vehicle is non-toxic to the cells (typically ≤ 0.1% DMSO). |
Data Presentation
Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| PANC1 | Pancreatic Ductal Adenocarcinoma | 2-4 |
| MiaPaCa2 | Pancreatic Ductal Adenocarcinoma | 2-4 |
| AsPC1 | Pancreatic Ductal Adenocarcinoma | 2-4 |
| HT29 | Colorectal Cancer | 10-11 |
| HCT116 | Colorectal Cancer | 10-11 |
| DLD1 | Colorectal Cancer | 10-11 |
Data compiled from MedChemExpress product information.[1]
Table 2: Hypothetical Time-Dependent Effect of this compound (10 µM) on Cell Viability and p65 Methylation in HT29 Cells
| Treatment Duration (hours) | Cell Viability (% of Control) | p65 Methylation (% of Control) |
| 0 | 100% | 100% |
| 6 | 98% | 75% |
| 12 | 95% | 50% |
| 24 | 85% | 20% |
| 48 | 60% | <10% |
| 72 | 40% | <10% |
This table presents hypothetical data for illustrative purposes. Researchers should generate their own data based on their specific experimental conditions.
Experimental Protocols
Protocol 1: Time-Course Analysis of this compound Effect on Cell Viability
This protocol outlines a method to determine the optimal treatment duration of this compound on the viability of a chosen cancer cell line using an MTS assay.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in complete culture medium to the desired final concentrations. Include a vehicle-only control.
-
Treatment: Remove the medium from the wells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, 72, 96, and 120 hours).
-
MTS Assay: At each time point, add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control. Plot the results to determine the time-dependent effect of this compound.
Protocol 2: Time-Course Analysis of this compound on p65 Methylation by Western Blot
This protocol describes how to assess the time-dependent inhibitory effect of this compound on the methylation of the NF-κB p65 subunit.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-methylated-p65 (Arginine 30), anti-total p65, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentration of this compound or vehicle control for different time points (e.g., 0, 6, 12, 24, 48 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run them on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the methylated p65 signal to total p65 and the loading control. Plot the relative methylation levels against the treatment duration.
Mandatory Visualization
References
- 1. Discovery of Potent and Selective Covalent Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Regulation of a PRMT5/NF-κB Axis by Phosphorylation of PRMT5 at Serine 15 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for dissolving and diluting PR5-LL-CM01.
This technical support center provides researchers, scientists, and drug development professionals with best practices for dissolving and diluting PR5-LL-CM01, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO).
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored under specific conditions to maintain its stability and activity. For short-term storage (days to weeks), it is recommended to store the compound in a dry, dark environment at 0 - 4°C. For long-term storage (months to years), the compound should be kept at -20°C.
Q3: How should I store the this compound stock solution?
A3: Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.
Q4: Can I use solvents other than DMSO for in vivo experiments?
A4: Yes, for in vivo experiments, the DMSO stock solution is typically diluted further in an appropriate vehicle. A commonly used vehicle for intraperitoneal (i.p.) injection is a 1:1 solution of Cremophor:ethanol. Other potential vehicle formulations for similar compounds include a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution upon storage. | The compound has limited solubility in aqueous solutions. The stock solution may have been prepared at too high a concentration or improperly stored. | Ensure the stock solution in DMSO is stored at the recommended temperature (-20°C or -80°C) and protected from light. Avoid repeated freeze-thaw cycles by preparing aliquots. If precipitation occurs, gentle warming and vortexing may help redissolve the compound. |
| Difficulty dissolving the compound in DMSO. | The compound may not be fully soluble at the desired concentration. | Try gentle warming and vortexing or sonication to aid dissolution. If the compound still does not dissolve, consider preparing a less concentrated stock solution. |
| Inconsistent experimental results. | This could be due to improper storage and handling, leading to compound degradation, or inaccurate dilutions. | Always use freshly prepared working solutions for experiments. Ensure accurate and consistent pipetting when preparing dilutions. Store stock solutions as recommended and minimize freeze-thaw cycles. |
| Precipitation observed when diluting the DMSO stock solution into aqueous media for in vitro assays. | This compound has low aqueous solubility. The final concentration of DMSO in the aqueous media may be too low to maintain solubility. | When diluting the DMSO stock solution into your aqueous experimental media, ensure the final DMSO concentration is sufficient to keep the compound in solution, while also being non-toxic to your cells. It is crucial to maintain a consistent final DMSO concentration across all experimental conditions, including vehicle controls. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 401.51 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.015 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming can be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
This compound Dilution Workflow
Identifying potential artifacts in PR5-LL-CM01 functional assays.
Welcome to the technical support center for PR5-LL-CM01 functional assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and troubleshoot potential artifacts and common issues encountered during experiments with the PRMT5 inhibitor, this compound.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter when using this compound in your functional assays.
| Observed Problem | Potential Cause | Suggested Solution |
| Inconsistent IC50 values for this compound in cell viability assays (e.g., MTT, CellTiter-Glo). | 1. Cell density variability. 2. Inconsistent drug concentration. 3. Contamination of cell cultures. 4. Incorrect incubation times. | 1. Ensure consistent cell seeding density across all wells. 2. Prepare fresh serial dilutions of this compound for each experiment. 3. Regularly check cell cultures for mycoplasma and other contaminants. 4. Adhere strictly to the optimized incubation times for your specific cell line and assay. |
| High background signal in AlphaLISA-based PRMT5 inhibition assays. | 1. Non-specific binding of assay components. 2. Reagent contamination. 3. Incorrect buffer composition. | 1. Use appropriate blocking agents in your assay buffer. 2. Ensure all reagents are fresh and properly stored. 3. Verify the pH and salt concentration of your assay buffer. |
| No significant inhibition of NF-κB activity in reporter assays. | 1. Low transfection efficiency of the NF-κB reporter construct. 2. Insufficient stimulation of the NF-κB pathway. 3. This compound concentration is too low. | 1. Optimize your transfection protocol for the specific cell line. 2. Ensure the stimulating agent (e.g., TNFα, IL-1β) is active and used at an optimal concentration. 3. Perform a dose-response experiment to determine the optimal concentration of this compound for your system. |
| Variability in cell cycle arrest data (G1/S phase). | 1. Asynchronous cell population at the start of the experiment. 2. Improper cell fixation and staining for flow cytometry. 3. Cell clumping. | 1. Synchronize cells before treatment with this compound. 2. Optimize fixation and staining protocols to ensure proper DNA labeling. 3. Gently triturate cell pellets and consider using a cell strainer to obtain a single-cell suspension before flow cytometry analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[3] By inhibiting PRMT5, this compound can modulate various cellular processes, including the NF-κB signaling pathway, cell cycle progression, and angiogenesis.[1]
Q2: What are the typical IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and assay conditions. The IC50 for PRMT5 inhibition in biochemical assays is approximately 7.5 μM.[1][2] In cell-based assays, the IC50 ranges from 2-4 μM in pancreatic ductal adenocarcinoma (PDAC) cells to 10-11 μM in colorectal cancer (CRC) cells.[2][4]
Q3: How should I prepare and store this compound?
A3: For detailed instructions on preparing and storing this compound, it is recommended to refer to the supplier's datasheet. Generally, stock solutions should be prepared in an appropriate solvent, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C for long-term stability.[2]
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has been shown to have significant anti-tumor effects in vivo.[2] For in vivo experiments, it is crucial to determine the appropriate dosage, administration route, and vehicle based on preliminary studies and published literature.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (μM) |
| PANC1 | Pancreatic Ductal Adenocarcinoma (PDAC) | 2-4 |
| MiaPaCa2 | Pancreatic Ductal Adenocarcinoma (PDAC) | 2-4 |
| AsPC1 | Pancreatic Ductal Adenocarcinoma (PDAC) | 2-4 |
| HT29 | Colorectal Cancer (CRC) | 10-11 |
| HCT116 | Colorectal Cancer (CRC) | 10-11 |
| DLD1 | Colorectal Cancer (CRC) | 10-11 |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
1. AlphaLISA-based PRMT5 Inhibition Assay
This assay is used to determine the in vitro inhibitory activity of this compound on PRMT5.
-
Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technique measures the methylation of a biotinylated histone H4 peptide by PRMT5.[1] The product is recognized by acceptor beads, and upon binding of donor beads, a chemiluminescent signal is generated, which is proportional to PRMT5 activity.[1]
-
Procedure:
-
Incubate purified PRMT5 enzyme with biotinylated histone H4 substrate and the methyl donor S-adenosylmethionine (SAM) in an appropriate assay buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
After incubation, add acceptor beads that specifically recognize the symmetrically dimethylated arginine 3 of histone H4.
-
Add streptavidin-coated donor beads that bind to the biotinylated histone H4.
-
Read the signal on an EnVision reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. NF-κB Reporter Assay
This assay measures the effect of this compound on the activity of the NF-κB signaling pathway.
-
Principle: Cells are transiently transfected with a luciferase reporter plasmid containing NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
-
Procedure:
-
Seed cells in a multi-well plate and allow them to attach.
-
Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
After transfection, treat the cells with varying concentrations of this compound for a specified period.
-
Stimulate the NF-κB pathway with an appropriate agonist (e.g., TNFα, IL-1β).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as a percentage of the stimulated control.
-
Visualizations
Caption: this compound inhibits PRMT5, leading to downstream effects on cellular pathways.
Caption: A general workflow for conducting functional assays with this compound.
Caption: A logical flow for troubleshooting unexpected results in this compound assays.
References
Strategies to improve the therapeutic index of PR5-LL-CM01.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate their experiments with PR5-LL-CM01, a potent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of PRMT5.[1][2] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins.[3] By inhibiting PRMT5, this compound can modulate the expression of genes involved in cell cycle progression, proliferation, and inflammation.[4][5] Notably, it has been shown to inhibit the NF-κB signaling pathway.[1][4]
2. In which cancer types has this compound shown efficacy?
This compound has demonstrated anti-tumor activity in preclinical models of pancreatic ductal adenocarcinoma (PDAC) and colorectal cancer (CRC).[1][6][7] It has also been shown to have anti-angiogenic effects in ocular neovascular disease models.[5][7]
3. What is the therapeutic index of this compound?
While a specific quantitative therapeutic index for this compound has not been formally established in published literature, preclinical studies suggest a favorable therapeutic window. It has shown higher efficacy in inhibiting cancer cells compared to normal cells and has demonstrated low toxicity in normal cells.[1][2][6] In vivo studies in xenograft mouse models showed significant tumor inhibition without a visible effect on the body weight of the mice.[1][2] A drug's therapeutic index is a measure of its safety, comparing the dose that produces a therapeutic effect to the dose that produces toxicity.[8][9]
4. How can the therapeutic index of this compound be improved?
Improving the therapeutic index involves maximizing efficacy while minimizing toxicity. Potential strategies include:
-
Combination Therapy: Combining this compound with other anti-cancer agents could allow for lower, less toxic doses of each drug while achieving a synergistic therapeutic effect.
-
Targeted Delivery: Formulating this compound in a nanoparticle or antibody-drug conjugate system could enhance its delivery to tumor tissue, reducing exposure to healthy tissues.
-
Optimized Dosing Schedule: Investigating different dosing regimens (e.g., intermittent vs. continuous dosing) may help maintain efficacy while reducing cumulative toxicity.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| High toxicity observed in normal (non-cancerous) cell lines at effective concentrations. | Off-target effects of this compound. High sensitivity of the specific normal cell line to PRMT5 inhibition. | 1. Perform a dose-response curve to determine the IC50 in both cancer and normal cell lines to confirm the therapeutic window. 2. Consider using a lower concentration of this compound in combination with another therapeutic agent. 3. Evaluate the expression levels of PRMT5 and its downstream targets in the sensitive normal cell line. |
| Inconsistent anti-tumor effects in vivo. | Issues with drug formulation and administration. High inter-animal variability. Suboptimal dosing schedule. | 1. Ensure proper solubilization of this compound. A recommended solvent is a 1:1 solution of Cremophor and ethanol.[2] 2. Standardize the administration route and technique (e.g., intraperitoneal injection).[1] 3. Increase the number of animals per group to improve statistical power. 4. Test different dosing frequencies and durations. A previously reported effective dose is 20mg/kg, administered intraperitoneally 3 times per week.[1][2] |
| Development of resistance to this compound in cancer cells. | Upregulation of alternative signaling pathways. Mutations in the PRMT5 gene. | 1. Perform RNA sequencing or proteomic analysis on resistant cells to identify potential resistance mechanisms. 2. Investigate combination therapies that target the identified resistance pathways. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PANC1 | Pancreatic Ductal Adenocarcinoma (PDAC) | 2-4 | [1][2][6] |
| MiaPaCa2 | Pancreatic Ductal Adenocarcinoma (PDAC) | 2-4 | [1][6] |
| AsPC1 | Pancreatic Ductal Adenocarcinoma (PDAC) | 2-4 | [1][6] |
| HT29 | Colorectal Cancer (CRC) | 10-11 | [1][2][6] |
| HCT116 | Colorectal Cancer (CRC) | 10-11 | [1][6] |
| DLD1 | Colorectal Cancer (CRC) | 10-11 | [1][6] |
| PRMT5 (enzymatic assay) | N/A | 7.5 | [1][2] |
Table 2: In Vivo Dosing and Efficacy
| Animal Model | Tumor Type | Dose and Schedule | Outcome | Reference |
| NSG mice | PANC1 xenograft | 20 mg/kg; i.p.; 3 times per week | Significant tumor inhibition | [1][2] |
| NSG mice | HT29 xenograft | 20 mg/kg; i.p.; 3 times per week | Significant tumor inhibition | [1][2] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and calculate the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (e.g., PANC1 or HT29) into the flank of immunodeficient mice (e.g., NSG mice).
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare this compound in a suitable vehicle (e.g., 1:1 Cremophor:ethanol). Administer the drug via intraperitoneal (i.p.) injection at the desired dose and schedule (e.g., 20 mg/kg, 3 times per week).[2]
-
Monitoring: Monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Visualizations
Caption: this compound inhibits PRMT5, leading to reduced NF-κB activation.
Caption: Workflow for determining the therapeutic index of this compound.
Caption: Strategies to improve the therapeutic index of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PR5-LL-CM-01 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. alliedacademies.org [alliedacademies.org]
- 9. What is the therapeutic index of drugs? [medicalnewstoday.com]
Refinement of PR5-LL-CM01 delivery methods for in vivo research.
Technical Support Center: PR5-LL-CM01 In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the in vivo application of this compound. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to ensure the successful implementation of your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during the in vivo delivery of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Bioavailability of this compound Post-Injection | 1. Rapid Clearance: The compound may be quickly cleared from circulation by the reticuloendothelial system (RES). 2. Poor Solubility: The compound may precipitate out of solution upon injection into the bloodstream. 3. Inefficient Cellular Uptake: The delivery vehicle may not be effectively internalized by target cells. | 1. Optimize Delivery Vehicle: Consider surface modification of the delivery vehicle with PEG to reduce RES uptake. 2. Formulation Adjustment: Re-evaluate the formulation buffer to ensure optimal pH and excipient concentration. 3. Targeting Ligands: Incorporate targeting ligands (e.g., antibodies, peptides) on the surface of the delivery vehicle to enhance uptake by specific cell types. |
| High Off-Target Toxicity | 1. Non-Specific Biodistribution: The compound may be accumulating in non-target organs, such as the liver or spleen. 2. Dose Too High: The administered dose may be above the maximum tolerated dose (MTD). | 1. Enhance Targeting: Utilize a targeted delivery system to increase accumulation at the desired site. 2. Dose-Response Study: Conduct a dose-escalation study to determine the MTD and optimal therapeutic window. |
| Inconsistent Therapeutic Efficacy | 1. Variability in Animal Models: Differences in tumor size, location, or animal health can impact results. 2. Inconsistent Dosing: Inaccurate or inconsistent administration of this compound. 3. Compound Instability: The compound may be degrading before reaching the target |
Validation & Comparative
A Head-to-Head Comparison of PRMT5 Inhibitors: PRT543 vs. EPZ015666
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent small molecule inhibitors of Protein Arginine Methyltransferase 5 (PRMT5): PRT543 (also referred to as PR5-LL-CM01 in some contexts) and EPZ015666. PRMT5 is a critical enzyme in oncology, playing a key role in the regulation of gene expression, RNA splicing, and signal transduction pathways. Its inhibition has emerged as a promising therapeutic strategy in a variety of cancers. This document synthesizes available preclinical data to objectively compare the efficacy of these two inhibitors, supported by detailed experimental methodologies and visual representations of key biological processes.
Mechanism of Action
Both PRT543 and EPZ015666 are potent and selective inhibitors of PRMT5. They function by targeting the enzymatic activity of the PRMT5/MEP50 complex, which is responsible for the symmetric dimethylation of arginine residues on histone and non-histone proteins. This inhibition leads to downstream effects on gene expression and cellular processes that are critical for cancer cell proliferation and survival.
Quantitative Efficacy Data
The following tables summarize the available quantitative data for PRT543 and EPZ015666, allowing for a direct comparison of their biochemical potency and cellular activity across various cancer types.
Table 1: Biochemical Potency Against PRMT5
| Compound | Target | IC50 (nM) | Assay Type |
| PRT543 | PRMT5/MEP50 complex | 10.8 | Scintillation Proximity Assay |
| EPZ015666 | PRMT5 | 22 | Biochemical Assay |
Table 2: Cellular Proliferation (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| PRT543 | Granta-519 | Mantle Cell Lymphoma | 31 |
| SET-2 | Acute Myeloid Leukemia | 35 | |
| HACC-2A | Adenoid Cystic Carcinoma | 25 | |
| UFH2 | Adenoid Cystic Carcinoma | 38 | |
| Various Solid & Hematological | Various | 10 - 1000 | |
| EPZ015666 | Z-138 | Mantle Cell Lymphoma | 96 |
| Maver-1 | Mantle Cell Lymphoma | 450 | |
| Additional MCL lines | Mantle Cell Lymphoma | 61 - 904 |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Cancer Type | Dosing | Efficacy |
| PRT543 | Granta-519 CDX | Mantle Cell Lymphoma | Oral administration | Significant tumor growth inhibition |
| SET-2 CDX | Acute Myeloid Leukemia | Oral administration | Significant tumor growth inhibition | |
| ACC PDX | Adenoid Cystic Carcinoma | Oral administration | TGI ranging from 34% to 108% | |
| EPZ015666 | Z-138 Xenograft | Mantle Cell Lymphoma | 200 mg/kg, BID, oral | >93% Tumor Growth Inhibition (TGI) after 21 days |
| Maver-1 Xenograft | Mantle Cell Lymphoma | 200 mg/kg, BID, oral | >70% TGI after 21 days | |
| HTLV-1-transformed T-cell Xenograft | T-cell Leukemia | 50 mg/kg, BID, oral | Significantly enhanced survival |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
PRMT5 Enzymatic Assay (Scintillation Proximity Assay for PRT543)
This assay quantifies the methyltransferase activity of the PRMT5/MEP50 complex. The protocol involves the incubation of the enzyme with a biotinylated histone H4 peptide substrate and S-adenosyl-L-[methyl-³H]methionine (³H-SAM) as the methyl donor. The reaction is terminated, and the biotinylated peptide is captured by streptavidin-coated SPA beads. The proximity of the incorporated tritium to the scintillant in the beads results in a light signal that is proportional to the enzyme activity.
-
Reaction Components : Recombinant human PRMT5/MEP50 complex, biotinylated histone H4 peptide substrate, ³H-SAM, and assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20).
-
Procedure :
-
PRT543 or vehicle (DMSO) is pre-incubated with the PRMT5/MEP50 complex in the assay buffer.
-
The reaction is initiated by the addition of the histone H4 peptide and ³H-SAM.
-
The reaction is allowed to proceed for a defined time (e.g., 60 minutes) at a specific temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a stop buffer containing unlabeled SAM.
-
Streptavidin-coated SPA beads are added, and the plate is incubated to allow for capture of the biotinylated peptide.
-
The plate is read using a scintillation counter to measure the amount of incorporated ³H.
-
-
Data Analysis : IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the impact of PRMT5 inhibitors on cell viability and proliferation. The assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding : Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 1,000 to 100,000 cells per well) and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with a serial dilution of PRT543, EPZ015666, or vehicle (DMSO) for a specified duration (e.g., 72 hours to 10 days).
-
MTT Addition : Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 2-4 hours at 37°C. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization : A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Data Acquisition : The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined from the dose-response curves.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of PRMT5 inhibitors in a living organism.
-
Animal Models : Immunocompromised mice (e.g., NOD-SCID or nude mice) are used.
-
Tumor Implantation : Human cancer cells or patient-derived tumor fragments are subcutaneously implanted into the flanks of the mice.
-
Treatment : Once tumors reach a palpable size, mice are randomized into treatment and control groups. PRT543 or EPZ015666 is administered orally at specified doses and schedules (e.g., once or twice daily). The control group receives a vehicle solution.
-
Efficacy Assessment : Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint : The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors may be excised for further analysis (e.g., Western blotting for pharmacodynamic markers).
-
Data Analysis : Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by PRMT5 inhibition and a typical experimental workflow for evaluating these inhibitors.
Validating PRMT5 Inhibition: A Comparative Guide to Using Symmetric Dimethylarginine (SDMA) as a Pharmacodynamic Biomarker
For Researchers, Scientists, and Drug Development Professionals
The Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology and other diseases due to its critical role in various cellular processes, including gene transcription, RNA splicing, and signal transduction. PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (SDMA) modification on both histone and non-histone proteins. Consequently, measuring changes in SDMA levels serves as a direct and reliable method for validating the target engagement and pharmacodynamic activity of PRMT5 inhibitors.
This guide provides an objective comparison of methodologies for measuring SDMA to validate PRMT5 inhibition, supported by experimental data and detailed protocols.
The Central Role of PRMT5 in Cellular Signaling
PRMT5 catalyzes the symmetric dimethylation of arginine residues on a variety of protein substrates. This post-translational modification is crucial for regulating protein function and interaction, thereby influencing downstream signaling pathways that control cell proliferation, apoptosis, and DNA damage repair. Inhibition of PRMT5 is expected to decrease global SDMA levels, leading to anti-tumor effects.
Methods for Measuring SDMA to Validate PRMT5 Inhibition
Several analytical methods can quantify changes in SDMA levels, each with distinct advantages and limitations. The choice of method often depends on the experimental context, required throughput, and available resources.
| Method | Principle | Throughput | Sensitivity & Specificity | Sample Types | Key Advantages | Key Limitations |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection. | Low to Medium | Gold Standard : High sensitivity and specificity. | Plasma, serum, urine, cell/tissue lysates. | Absolute quantification, high accuracy, multiplexing capability. | Requires specialized equipment, complex sample preparation, lower throughput. |
| Competitive ELISA | Antibody-based detection where free SDMA in the sample competes with labeled SDMA for antibody binding sites. | High | Good sensitivity, specificity depends on antibody quality. | Plasma, serum, urine, cell culture supernatants. | High throughput, relatively simple protocol, no specialized equipment needed. | Indirect measurement, potential for antibody cross-reactivity, results can be semi-quantitative. |
| Western Blot | SDS-PAGE separation of proteins, transfer to a membrane, and detection using a pan-SDMA specific antibody. | Low | Semi-quantitative, specificity depends on antibody. | Cell/tissue lysates. | Visualizes global changes across all protein substrates, widely accessible technique. | Low throughput, semi-quantitative, requires high-quality antibody. |
Experimental Protocols
SDMA Measurement by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol provides a general workflow for the simultaneous quantification of SDMA in plasma or serum.
-
Sample Preparation:
-
To 50 µL of serum or plasma, add 150 µL of a protein precipitation solution (e.g., methanol) containing a heavy-labeled internal standard (e.g., d6-ADMA).
-
Vortex vigorously to mix and precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitate.
-
Transfer the supernatant to a clean vial.
-
Dilute the supernatant with an appropriate mobile phase buffer (e.g., 200 µL of 0.5% heptafluorobutyric acid in water) prior to injection.
-
-
Chromatography:
-
Employ a Hydrophilic Interaction Liquid Chromatography (HILIC) column for separation.
-
Use a gradient elution with a mobile phase consisting of (A) an aqueous solution with an ion-pairing agent (e.g., 0.5% heptafluorobutyric acid) and (B) an organic solvent (e.g., acetonitrile).
-
-
Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
Define unique precursor-to-product ion transitions for SDMA and the internal standard to ensure specificity.
-
-
Quantification:
-
Prepare a standard curve using calibrators of known SDMA concentrations in a stripped serum matrix (10-500 ng/mL).
-
Calculate the concentration of SDMA in samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
SDMA Measurement by Competitive ELISA
The following is a generalized protocol for a competitive enzyme-linked immunosorbent assay (ELISA) for SDMA.
-
Reagent Preparation:
-
Reconstitute and prepare all reagents, including standards, wash buffer, and conjugate solutions, according to the kit manufacturer's instructions.
-
Prepare a standard curve by performing serial dilutions of the provided SDMA standard.
-
-
Sample Acylation (if required by kit):
-
Some kits require a pre-assay acylation step to increase antibody recognition.
-
Pipette samples, standards, and controls into a separate reaction plate.
-
Add acylation buffer and reagent as instructed, then incubate.
-
-
Assay Procedure:
-
Add 50 µL of standards and samples to the appropriate wells of the SDMA-coated microplate.
-
Immediately add 50 µL of biotinylated anti-SDMA antibody or a similar conjugate to each well.
-
Cover the plate and incubate for 60-90 minutes at 37°C or room temperature.
-
-
Washing and Detection:
-
Aspirate the liquid from each well and wash 3-5 times with 1X Wash Buffer.
-
Add 100 µL of Streptavidin-HRP (or other enzyme conjugate) to each well and incubate for 30-60 minutes at 37°C.
-
Repeat the wash step.
-
-
Signal Development and Reading:
-
Add 90-100 µL of TMB Substrate Solution to each well and incubate in the dark for 20-25 minutes at 37°C.
-
Stop the reaction by adding 50 µL of Stop Solution. The color will change from blue to yellow.
-
Read the optical density (OD) at 450 nm using a microplate reader. The OD is inversely proportional to the SDMA concentration.
-
Quantitative Validation of PRMT5 Inhibition
A reduction in global SDMA levels is a direct pharmacodynamic marker of PRMT5 inhibition. This biochemical effect correlates with cellular outcomes, such as the inhibition of cell proliferation.
| Inhibitor | Cell Line (Cancer Type) | SDMA EC₅₀ (nM) | Growth IC₅₀ (nM) | Key Observation |
| GSK3326595 | Z-138 (Mantle Cell Lymphoma) | 2.5 | 11 | Near-complete suppression of SDMA is required for maximal cell growth inhibition. |
| GSK3326595 | Granta-519 (Mantle Cell Lymphoma) | 2 | 26 | Potent SDMA inhibition is observed in cell lines sensitive to PRMT5 inhibition. |
| GSK3326595 | Maver-1 (Mantle Cell Lymphoma) | 160 | 3,100 | Cell lines with higher growth IC₅₀ values also require higher concentrations for SDMA inhibition. |
| C220 | 17-71 (Canine Lymphoma) | Dose-dependent decrease | ~250 (at 4 days) | A clear dose-dependent reduction in both SDMA and H4R3me2s was observed via Western blot. |
| EPZ015938 | OPM2, AMO1 (Multiple Myeloma) | Dose-dependent decrease | >1,000 | Treatment strongly reduced total SDMA levels and led to decreased cellular growth. |
Alternative and Complementary Validation Methods
While SDMA is a primary biomarker, a multi-faceted approach can provide a more comprehensive validation of PRMT5 inhibition.
| Method | Principle | Throughput | Pros | Cons |
| SDMA Measurement | Direct measure of enzymatic product. | Medium-High (ELISA) | Direct, robust, and canonical biomarker of PRMT5 activity. | May not always correlate linearly with the final biological effect in all contexts. |
| Histone Mark Analysis (H4R3me2s) | Western blot or MS analysis of a key histone substrate of PRMT5. | Low | Provides mechanistic insight into epigenetic regulation. | Represents only one of many PRMT5 substrates; less comprehensive than global SDMA. |
| Alternative Splicing Analysis | RNA-seq to detect changes in splicing patterns (e.g., exon skipping) of PRMT5-regulated genes like MDM4. | Low | Functional readout of PRMT5's role in RNA processing; can serve as a response biomarker. | Technically complex, requires bioinformatics expertise, indirect measure of enzyme activity. |
| Cellular Phenotypic Assays | Measurement of cell viability, apoptosis (e.g., cleaved PARP, Caspase-3), or cell cycle arrest. | High | Directly measures the desired biological outcome of inhibition. | Downstream effect that can be influenced by off-target activities or other cellular pathways. |
Specificity analysis of PR5-LL-CM01 against other methyltransferases.
A detailed analysis of the specificity of PR5-LL-CM01 against other methyltransferases reveals a high degree of selectivity for its primary target, Protein Arginine Methyltransferase 5 (PRMT5). This comparison guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental data supporting the specificity of this compound, positioning it as a valuable tool for investigating PRMT5-mediated biological pathways and as a promising candidate for therapeutic development.
Executive Summary
This compound is a potent small-molecule inhibitor of PRMT5 with a reported half-maximal inhibitory concentration (IC50) of approximately 7.5 μM. Extensive specificity analysis demonstrates that this compound exhibits high selectivity for PRMT5 over other protein arginine methyltransferases (PRMTs), with at least a 10-fold higher IC50 for other PRMT family members. This selectivity minimizes the potential for off-target effects, making it a precise tool for studying the specific functions of PRMT5.
Specificity Profile of this compound
To ascertain the selectivity of this compound, its inhibitory activity was assessed against a panel of protein arginine methyltransferases. The results underscore the compound's high affinity for PRMT5 compared to other members of the PRMT family.
| Target Methyltransferase | IC50 (μM) | Fold Selectivity vs. PRMT5 |
| PRMT5 | 7.5 | 1x |
| Other PRMTs | >75 | >10x |
Table 1: Comparative Inhibitory Activity of this compound against various PRMTs. The data indicates that this compound is significantly more potent against PRMT5 than other tested protein arginine methyltransferases.
Experimental Methodologies
The specificity of this compound was determined using a robust radioisotope-based assay platform. The following section details the protocols for both the primary screening that identified this compound and the subsequent specificity testing.
Primary Inhibitor Screening: AlphaLISA High-Throughput Assay
This compound was initially identified as a PRMT5 inhibitor through a customized AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) high-throughput screen.
Experimental Workflow for AlphaLISA Screening
Caption: Workflow of the AlphaLISA for PRMT5 inhibitor screening.
Protocol:
-
Reaction Mixture Preparation: Purified PRMT5 enzyme was combined with a biotinylated histone H4 peptide substrate and the methyl donor S-adenosyl-L-methionine (SAM) in an assay buffer (30mM Tris, pH 8.0, 1mM DTT, 0.01% BSA, 0.01% Tween-20).
-
Compound Addition: this compound, from a library of small molecules, was added to the reaction mixture.
-
Incubation: The mixture was incubated at room temperature for 1 hour to allow for the enzymatic methylation of the histone H4 substrate.
-
Detection: Streptavidin-coated donor beads and acceptor beads conjugated with an antibody specific for the symmetrically dimethylated arginine on histone H4 were added.
-
Signal Measurement: Following a further incubation period, the plate was read on an EnVision reader. A decrease in the AlphaLISA signal indicated inhibition of PRMT5 activity.
Specificity Analysis: HotSpot Radioisotope-Based Methyltransferase Assay
The selectivity of this compound against other PRMT family members was evaluated using the HotSpot radioisotope-based platform.
Experimental Workflow for Specificity Assay
On-Target Efficacy of PR5-LL-CM01: A Comparative Guide for Cellular Research
This guide provides a comprehensive comparison of PR5-LL-CM01, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), with other commercially available PRMT5 inhibitors. The data presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their cellular research applications.
Comparative Efficacy of PRMT5 Inhibitors
This compound demonstrates robust on-target effects by directly inhibiting the enzymatic activity of PRMT5, a key regulator of various cellular processes, including cell proliferation, signal transduction, and gene expression. Its efficacy is highlighted by its potent inhibition of cancer cell growth and survival, particularly in pancreatic and colorectal cancer models.
| Compound | Target | IC50 / Ki | Key Cellular Effects | Reference |
| This compound | PRMT5 | IC50: ~7.5 μM | Inhibits NF-κB activation and target gene expression (TNFα, IL8); Induces G1/S cell cycle arrest; Suppresses cancer cell proliferation and colony formation. | |
| EPZ015666 (GSK3235025) | PRMT5 | Ki: 5 nM; IC50: 22 nM | Blocks symmetric dimethylation of SmD3; Inhibits proliferation of mantle cell lymphoma (MCL) cell lines. | |
| GSK3326595 | PRMT5 | IC50: 6.2 nM | Induces alternative splicing of MDM4, leading to p53 pathway activation; Inhibits growth of lymphoma and breast cancer cell lines. | |
| JNJ-64619178 | PRMT5 | - | Potent and long-lasting inhibition of PRMT5; Demonstrates antitumor activity in various preclinical cancer models. | |
| PR5-LL-IEC01 (Analog) | PRMT5 | IC50: 118 μM | Serves as a negative control, demonstrating the specificity of this compound. |
Signaling Pathway and Experimental Workflow
The on-target effects of this compound are primarily mediated through the inhibition of PRMT5 and the subsequent downregulation of the NF-κB signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for assessing PRMT5 inhibition.
Experimental Protocols
Detailed protocols for key assays used to validate the on-target effects of this compound are provided below.
PRMT5 AlphaLISA Assay
This assay quantitatively measures the methyltransferase activity of PRMT5.
Materials:
-
PRMT5 enzyme
-
Biotinylated histone H4 peptide substrate
-
S-adenosylmethionine (SAM)
-
AlphaLISA anti-methyl-arginine acceptor beads
-
Streptavidin-coated donor beads
-
Assay buffer (e.g., 30mM Tris-HCl pH 8.0, 1mM DTT, 0.01% BSA, 0.01% Tween-20)
-
384-well white microplates
Procedure:
-
Prepare the reaction mixture containing PRMT5 enzyme, biotinylated histone H4 substrate, and SAM in the assay buffer.
-
Add this compound or other test compounds at desired concentrations.
-
Incubate the mixture at room temperature for 1 hour.
-
Add a suspension of AlphaLISA acceptor beads and incubate for 30 minutes.
-
Add a suspension of streptavidin-coated donor beads and incubate for 30 minutes in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
Cell culture medium and reagents
-
This compound or other test compounds
-
Luciferase assay reagent
-
96-well white, clear-bottom microplates
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with this compound or other compounds for the desired time.
-
Induce NF-κB activation with a stimulant (e.g., TNFα), if necessary.
-
Lyse the cells using a passive lysis buffer.
-
Add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as a measure of cell viability.
Materials:
-
Cells to be tested
-
Cell culture medium
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of this compound or other inhibitors for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot for p65 Methylation
This technique is used to detect the methylation status of the p65 subunit of NF-κB.
Materials:
-
Cell lysates treated with or without this compound
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against symmetric dimethylarginine or a specific methylated p65 antibody
-
Primary antibody against total p65 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate cell lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
A Comparative Guide to the Anti-Tumor Efficacy of PR5-LL-CM01 in Diverse Cancer Models
This guide provides a comprehensive cross-validation of the anti-tumor effects of PR5-LL-CM01, a potent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), across various cancer models. It is designed for researchers, scientists, and drug development professionals to objectively assess its performance against alternative PRMT5 inhibitors and other anti-cancer agents.
Abstract
This compound is a small molecule inhibitor of PRMT5, an enzyme overexpressed in numerous cancers, including pancreatic ductal adenocarcinoma (PDAC) and colorectal cancer (CRC).[1] Inhibition of PRMT5 by this compound has been shown to suppress cancer cell proliferation and tumor growth by downregulating the NF-κB signaling pathway. This guide presents a comparative analysis of this compound's efficacy with other PRMT5 inhibitors, such as EPZ015666, and repurposed drugs with anti-PRMT5 activity, including Clofazimine and Cantharidin. The data is compiled from in vitro and in vivo studies, providing a detailed overview of its therapeutic potential.
Performance Comparison of PRMT5 Inhibitors
The anti-tumor activity of this compound has been evaluated in multiple cancer cell lines and compared with other known inhibitors. The following tables summarize the available quantitative data for easy comparison.
Table 1: In Vitro Efficacy (IC50) of PRMT5 Inhibitors in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines
| Compound | PANC1 (μM) | MiaPaCa2 (μM) | AsPC1 (μM) |
| This compound | 2-4 | 2-4 | 2-4 |
| EPZ015666 | Data not available in the same study | Data not available in the same study | Data not available in the same study |
| Clofazimine | Data not available | Data not available | Data not available |
| Cantharidin | Data not available | Data not available | Data not available |
Table 2: In Vitro Efficacy (IC50) of PRMT5 Inhibitors in Colorectal Cancer (CRC) Cell Lines
| Compound | HT29 (μM) | HCT116 (μM) | DLD1 (μM) |
| This compound | 10-11 | 10-11 | 10-11 |
| EPZ015666 | Noted to be 10-15 fold less potent than this compound in inhibiting NF-κB activity[1] | Data not available | Data not available |
| Clofazimine | Data not available | Data not available | Data not available |
| Cantharidin | 20.53 (in colo 205 cells)[2] | Data not available | Data not available |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Model | Dosing Regimen | Outcome |
| PANC1 (PDAC) | 20 mg/kg, i.p., 3 times/week | Significant tumor inhibition |
| HT29 (CRC) | 20 mg/kg, i.p., 3 times/week | Significant tumor inhibition |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting PRMT5, which in turn suppresses the activation of the NF-κB signaling pathway. PRMT5 is known to methylate the p65 subunit of NF-κB, a critical step for its activation and subsequent translocation to the nucleus, where it promotes the transcription of pro-inflammatory and pro-survival genes.[1]
Caption: this compound inhibits PRMT5, preventing NF-κB activation and downstream gene expression.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines and to determine the IC50 values.
-
Cell Seeding: Plate cancer cells (e.g., PANC1, HT29) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound or alternative inhibitors. Include a vehicle-only control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Colony Formation Assay
This assay evaluates the long-term effect of this compound on the clonogenic survival and proliferation of cancer cells.
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Compound Treatment: Treat the cells with this compound at concentrations around the IC50 value.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. Replace the medium with fresh medium containing the compound every 3-4 days.
-
Colony Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with 0.5% crystal violet solution for 30 minutes.
-
Colony Counting: Wash the plates with water, air dry, and count the number of colonies (typically >50 cells).
In Vivo Xenograft Model
This protocol assesses the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 PANC1 or HT29 cells) into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., 20 mg/kg, intraperitoneally, 3 times per week) or vehicle control.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period. Excise and weigh the tumors.
References
A Comparative Analysis of PR5-LL-CM01 and EPZ015666 Binding Mechanisms to PRMT5
A detailed guide for researchers and drug development professionals on the binding characteristics of two distinct PRMT5 inhibitors, supported by experimental data and methodologies.
This guide provides a comprehensive comparison of the binding mechanisms of two notable small molecule inhibitors of Protein Arginine Methyltransferase 5 (PRMT5): PR5-LL-CM01 and EPZ015666. PRMT5 is a critical enzyme in various cellular processes, and its dysregulation is implicated in multiple cancers, making it a key target for therapeutic intervention. Understanding the nuanced binding interactions of its inhibitors is paramount for the development of more effective and specific cancer therapies.
Executive Summary
This compound and EPZ015666, while both potent inhibitors of PRMT5, exhibit distinct and context-dependent binding mechanisms. EPZ015666 is a well-characterized, potent inhibitor that acts competitively with the protein substrate and uncompetitively with the S-adenosylmethionine (SAM) cofactor. In contrast, this compound displays a novel, dual-binding mechanism contingent on the presence of SAM. This guide will dissect these differences through a detailed examination of their binding kinetics, thermodynamics, and the experimental methodologies used for their characterization.
Comparative Data on Binding Mechanisms
The following tables summarize the available quantitative data for the binding of this compound and EPZ015666 to PRMT5.
| Parameter | This compound | EPZ015666 | Reference |
| Binding Target | Protein Arginine Methyltransferase 5 (PRMT5) | Protein Arginine Methyltransferase 5 (PRMT5) | |
| Binding Pocket | SAM-binding pocket (in the absence of SAM); Substrate-binding pocket (in the presence of SAM) | Substrate-binding pocket | |
| Mechanism of Action | SAM-competitive (in the absence of SAM); Substrate-competitive (in the presence of SAM) | Substrate-competitive, SAM-uncompetitive | |
| Inhibitory Potency (IC50) | 7.5 µM (biochemical assay) | Not explicitly reported in the same assay format | |
| Inhibitory Potency (Ki) | Not available | 5 nM | |
| Cellular Potency (IC50) | 2-4 µM (Pancreatic Ductal Adenocarcinoma cells); 10-11 µM (Colorectal Carcinoma cells) | 96-904 nM (Mantle Cell Lymphoma cell lines) |
Note: Direct comparison of IC50 and Ki values should be made with caution as they are determined under different experimental conditions.
Detailed Binding Mechanisms
This compound: A SAM-Dependent Dual-Binding Inhibitor
This compound, a compound with a pyrozolo-pyrimidine core, demonstrates a fascinating and complex binding mechanism that is dependent on the presence of the methyl donor, SAM.
-
In the absence of SAM: this compound directly competes with SAM by occupying its binding pocket on the PRMT5 enzyme. This mode of action suggests that in cellular environments with low SAM concentrations, this compound could effectively block the initial step of the methylation reaction.
-
In the presence of SAM: The binding site of this compound shifts to a location that is approximately the same as the binding site of EPZ015666. This indicates a substrate-competitive mechanism where the inhibitor likely interferes with the binding of the protein substrate to the PRMT5-SAM complex.
This dual-binding capability suggests that this compound may have a broader and more adaptable inhibitory profile under varying cellular metabolic states.
EPZ015666: A Substrate-Competitive and SAM-Uncompetitive Inhibitor
EPZ015666 is a highly selective and potent PRMT5 inhibitor that has been extensively characterized. Its mechanism of action is distinct from the SAM-competitive mode.
-
Substrate Competition: EPZ015666 binds to the substrate-binding pocket of PRMT5, directly competing with the protein substrates (e.g., histones) for access to the enzyme's active site.
-
SAM-Uncompetitive: The binding of EPZ015666 is not hindered by the presence of SAM; in fact, its binding is SAM-cooperative. This means that EPZ015666 preferentially binds to the PRMT5-SAM complex, stabilizing it in a conformation that is still incapable of methylating the substrate. This SAM-uncompetitive nature ensures its inhibitory effect is maintained even at high intracellular SAM concentrations.
The crystal structure of the PRMT5-MEP50-EPZ015666 complex reveals key interactions, including hydrogen bonds with residues Glu444 and Phe580, and a cation-π interaction involving its tetrahydroisoquinoline (THIQ) ring.
Experimental Protocols
The characterization of the binding mechanisms of this compound and EPZ015666 relies on a variety of robust biochemical and biophysical assays.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This high-throughput screening assay is used to measure the enzymatic activity of PRMT5 and the inhibitory potential of compounds like this compound.
Protocol Outline:
-
Reaction Setup: A reaction mixture is prepared containing the PRMT5 enzyme, a biotinylated histone H4 peptide substrate, and the methyl donor SAM. The test compound (e.g., this compound) is added at various concentrations.
-
Enzymatic Reaction: The mixture is incubated to allow PRMT5 to methylate the histone substrate.
-
Detection: Streptavidin-coated donor beads and anti-methylated substrate antibody-conjugated acceptor beads are added. In the presence of methylated substrate, the beads are brought into close proximity.
-
Signal Generation: Upon excitation at 680 nm, the donor beads release singlet oxygen, which excites the acceptor beads, resulting in a luminescent signal at 615 nm. The intensity of the signal is proportional to the amount of methylated substrate and thus inversely proportional to the inhibitory activity of the compound.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the thermodynamic characterization of binding interactions. It directly measures the heat released or absorbed during a binding event, providing information on the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Protocol Outline:
-
Sample Preparation: The PRMT5 protein is placed in the sample cell of the calorimeter, and the inhibitor (e.g., EPZ015666 or this compound) is loaded into the injection syringe. Both solutions must be in identical buffer to minimize heat of dilution effects.
-
Titration: The inhibitor is titrated into the protein solution in a series of small, precise injections.
-
Heat Measurement: The heat change associated with each injection is measured by a sensitive thermocouple.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to monitor binding events in real-time, providing kinetic data such as association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) can be calculated.
Protocol Outline:
-
Immobilization: The PRMT5 protein is immobilized on the surface of a sensor chip.
-
Analyte Injection: A solution containing the inhibitor (analyte) is flowed over the sensor surface.
-
Binding Detection: The binding of the inhibitor to the immobilized PRMT5 causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
-
Kinetic Analysis: The association phase is monitored during the injection of the inhibitor, and the dissociation phase is monitored when the inhibitor solution is replaced with buffer. The resulting sensorgram is analyzed to determine the kinetic and affinity constants.
Signaling Pathways and Visualization
Both this compound and EPZ01566
Comparative Efficacy of PR5-LL-CM01: An In Vitro and In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activities of PR5-LL-CM01, a potent and specific inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). The data presented herein is supported by detailed experimental protocols to allow for objective evaluation against alternative compounds.
I. Executive Summary
This compound is a small molecule inhibitor of PRMT5, an enzyme overexpressed in various cancers, including pancreatic ductal adenocarcinoma (PDAC) and colorectal cancer (CRC). By inhibiting PRMT5, this compound effectively downregulates the NF-κB signaling pathway, which is crucial for tumor cell proliferation, survival, and inflammation. This guide presents a comparative analysis of this compound with other known PRMT5 inhibitors, highlighting its superior efficacy in preclinical models.
II. In Vitro Activity Comparison
The anti-proliferative activity of this compound was evaluated across a panel of human cancer cell lines and compared with another PRMT5 inhibitor, EPZ015666.
| Cell Line | Cancer Type | This compound IC50 (µM) | EPZ015666 IC50 (µM) |
| PANC1 | Pancreatic | 2-4 | 50-95 |
| MiaPaCa2 | Pancreatic | 2-4 | 50-95 |
| AsPC1 | Pancreatic | 2-4 | 50-95 |
| HT29 | Colorectal | 10-11 | >100 |
| HCT116 | Colorectal | 10-11 | >100 |
| DLD1 | Colorectal | 10-11 | >100 |
Data sourced from
As demonstrated in the table, this compound exhibits significantly lower IC50 values compared to EPZ015666, indicating a much higher potency in inhibiting the growth of both pancreatic and colorectal cancer cells.
III. In Vivo Efficacy
The anti-tumor activity of this compound was assessed in xenograft mouse models using PANC1 (pancreatic) and HT29 (colorectal) cancer cells.
| Animal Model | Cell Line | Treatment | Tumor Growth Inhibition | Effect on Body Weight |
| NSG Mice | PANC1 | 20 mg/kg this compound (i.p., 3x/week) | Significant inhibition | No visible effect |
| NSG Mice | HT29 | 20 mg/kg this compound (i.p., 3x/week) | Significant inhibition | No visible effect |
Data sourced from
The in vivo studies corroborate the in vitro findings, demonstrating that this compound can significantly inhibit tumor growth in preclinical models without causing overt toxicity, as evidenced by the stable body weights of the treated mice.
IV. Mechanism of Action: PRMT5-NF-κB Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting PRMT5, which in turn prevents the methylation and subsequent activation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory and pro-survival genes.
Caption: this compound inhibits PRMT5, preventing p65 methylation and NF-κB activation.
V. Experimental Protocols
A. In Vitro Cell Proliferation (MTT) Assay
-
Cell Seeding: Cancer cells (PANC1, HT29, etc.) are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with increasing concentrations of this compound or a comparator compound for 48-72 hours.
-
MTT Addition: 20 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
B. In Vivo Xenograft Study
-
Cell Implantation: 6-8 week old male NSG mice are subcutaneously injected with 1x10^6 PANC1 or HT29 cells suspended in Matrigel.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³).
-
Treatment Initiation: Mice are randomized into vehicle control and treatment groups. This compound is administered intraperitoneally at a dose of 20 mg/kg, three times a week.
-
Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Study Termination: The study is terminated when tumors in the control group reach the maximum allowed size, or after a predefined duration.
Safety Operating Guide
Navigating the Disposal of PR5-LL-CM01: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling novel compounds such as the PRMT5 inhibitor, PR5-LL-CM01, proper disposal is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for this compound are not publicly available in the absence of a Safety Data Sheet (SDS), this guide provides a comprehensive, step-by-step approach based on general best practices for the disposal of research-grade chemical waste.
Important Notice: The following procedures are general guidelines. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements in your location.
General Disposal Protocol for Research-Grade Chemical Compounds
In the absence of a specific SDS for this compound, it is imperative to treat the compound as hazardous waste. This precautionary approach ensures the safety of laboratory personnel and the protection of the environment.
Step 1: Waste Identification and Classification
Treat this compound as a hazardous chemical waste. All materials that have come into contact with this compound, including personal protective equipment (PPE), contaminated labware (e.g., pipette tips, vials), and cleaning materials, must also be disposed of as hazardous waste.
Step 2: Segregation of Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Solid Waste: Collect all solid materials contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container. This includes unused or expired solid compound, contaminated gloves, weigh boats, and absorbent pads.
-
Liquid Waste: If this compound has been dissolved in a solvent, the resulting solution must be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix different solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
Step 3: Waste Container Labeling
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The solvent(s) used (for liquid waste) and their approximate concentrations
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
Step 4: Safe Storage of Waste
Store hazardous waste containers in a designated, secure area within the laboratory. This area should be away from general lab traffic and have secondary containment to prevent spills. Ensure that incompatible waste types are stored separately.
Step 5: Arrange for Professional Disposal
Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste. Do not attempt to dispose of chemical waste down the drain or in the regular trash.[1][2] Professional waste disposal services ensure that the waste is managed in compliance with all local, state, and federal regulations.[1]
Quantitative Data and Experimental Protocols
A thorough search for a Safety Data Sheet (SDS) and other technical documents for this compound did not yield specific quantitative data or experimental protocols for its disposal. Information regarding toxicity, reactivity, and environmental hazards, which would inform specific disposal procedures, is not publicly available. Therefore, no structured tables of quantitative data can be provided. The protocol outlined above is a general best practice in the absence of such specific information.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the general decision-making process and workflow for the proper disposal of a research-grade chemical compound like this compound.
Caption: General workflow for laboratory chemical waste disposal.
By adhering to these general guidelines and consulting with your institution's EHS department, you can ensure the safe and compliant disposal of this compound and other research-grade chemicals, thereby fostering a secure and responsible laboratory environment.
References
Essential Safety and Operational Guide for Handling PR5-LL-CM01
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with PR5-LL-CM01, a potent inhibitor of protein arginine methyltransferase 5 (PRMT5). Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Compound Information:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1005307-86-7 |
| Molecular Formula | C23H27N7 |
| Molecular Weight | 401.52 g/mol |
| Description | A novel, potent, and specific small molecule inhibitor of PRMT5. |
| Primary Target | Protein Arginine Methyltransferase 5 (PRMT5) |
| Use | For research use only. Not for human or veterinary use. |
Personal Protective Equipment (PPE)
Given that this compound is a potent enzyme inhibitor, appropriate PPE is mandatory to prevent accidental exposure. While it may be shipped as a non-hazardous chemical, its biological potency necessitates caution.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. Double-gloving is recommended. | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or aerosolized powder. |
| Lab Coat | Standard laboratory coat. A disposable gown is recommended when handling larger quantities. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A fit-tested N95 respirator or higher should be used when handling the powder form to avoid inhalation. | Prevents inhalation of the powdered compound. |
Handling and Operational Plan
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a dry, dark place.
-
Short-term storage: 0 - 4°C (days to weeks).
-
Long-term storage: -20°C (months to years).
-
For stock solutions, it is recommended to store them at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.
Preparation of Stock Solutions:
-
Perform all weighing and initial dilutions in a chemical fume hood or a ventilated enclosure to minimize inhalation exposure.
-
Use the recommended solvent as indicated on the product datasheet. A common solvent for similar compounds is DMSO.
-
To avoid repeated freeze-thaw cycles which can inactivate the product, aliquot the stock solution into single-use volumes.
Experimental Workflow:
Experimental workflow for this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, such as pipette tips, tubes, gloves, and paper towels, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Disposal Procedure:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Store waste containers in a designated and secure secondary containment area.
-
Arrange for pick-up and disposal by a certified hazardous waste management company in accordance with local, state, and federal regulations.
-
Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures
Spills:
-
Evacuate the immediate area of the spill.
-
Alert colleagues and the lab supervisor.
-
If the spill is small and you are trained to handle it:
-
Don appropriate PPE, including double gloves, a lab coat, and eye protection. Use respiratory protection for powdered spills.
-
Cover the spill with an absorbent material.
-
Carefully clean the area with a suitable decontaminating solution.
-
Collect all cleanup materials in a sealed bag and dispose of as hazardous waste.
-
-
For large spills, evacuate the lab and contact the institution's environmental health and safety (EHS) office immediately.
Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.
Signaling Pathway
This compound is an inhibitor of PRMT5, which plays a role in various cellular signaling pathways, including those related to cancer cell proliferation and survival. One key pathway influenced by PRMT5 is the NF-κB signaling pathway.
Inhibition of PRMT5 by this compound blocks NF-κB activation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
